molecular formula C7H8FNO B1282870 (3-Amino-4-fluorophenyl)methanol CAS No. 227609-86-1

(3-Amino-4-fluorophenyl)methanol

Numéro de catalogue: B1282870
Numéro CAS: 227609-86-1
Poids moléculaire: 141.14 g/mol
Clé InChI: REROQYYZGYOCBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Amino-4-fluorophenyl)methanol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3-amino-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REROQYYZGYOCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543913
Record name (3-Amino-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227609-86-1
Record name 3-Amino-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227609-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic protocol for (3-amino-4-fluorophenyl)methanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol, this document outlines a robust synthesis strategy based on the well-established reduction of the corresponding carboxylic acid, 3-amino-4-fluorobenzoic acid, using lithium aluminum hydride (LAH). The methodologies presented are derived from analogous and well-documented chemical transformations.

Synthesis Strategy: Reduction of 3-Amino-4-fluorobenzoic Acid

The most direct and widely applicable method for the synthesis of this compound is the reduction of the carboxylic acid functional group of 3-amino-4-fluorobenzoic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting carboxylic acids to primary alcohols.[1][2] The amino and fluoro groups on the aromatic ring are generally stable under these reaction conditions.

A general reaction scheme for this transformation is presented below:

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant 3-Amino-4-fluorobenzoic Acid Product This compound Reactant->Product Reduction Reagent 1. LiAlH₄, THF 2. H₂O/NaOH (workup)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the lithium aluminum hydride reduction of carboxylic acids, including amino-substituted benzoic acids.[3][4]

Safety Precautions:

  • Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[2][5]

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
3-Amino-4-fluorobenzoic acid≥98%Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)95% powder or 1M solution in THFSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigma
Diethyl ether (anhydrous)Anhydrous gradeFisher Scientific
Sodium sulfate (anhydrous)Reagent gradeVWR
15% Sodium hydroxide solution (aq.)ACS gradeJ.T. Baker
Deionized waterN/AIn-house

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (nitrogen or argon) supply with manifold

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

Procedure:

  • Preparation of the LAH Suspension:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, place a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Stir the suspension under a positive pressure of nitrogen.

  • Addition of the Carboxylic Acid:

    • Dissolve 3-amino-4-fluorobenzoic acid (1.0 equivalent) in anhydrous THF in a separate flask.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C (using an ice-water bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction:

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

    • If necessary, the reaction can be gently heated to reflux to ensure completion.

  • Quenching and Work-up:

    • Cool the reaction flask back to 0 °C in an ice-water bath.

    • Cautiously and slowly add deionized water dropwise to quench the excess LAH. This is a highly exothermic process that will generate hydrogen gas.

    • Next, add a 15% aqueous solution of sodium hydroxide dropwise, followed by another portion of deionized water. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[3]

    • Stir the resulting mixture vigorously for 30 minutes.

  • Isolation and Purification:

    • Filter the granular precipitate through a pad of Celite® or filter paper and wash the filter cake thoroughly with THF or diethyl ether.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data (Expected):

While a specific yield for this reaction is not published, reductions of this type typically proceed in good to excellent yields.

ParameterExpected Value
Molar Ratio (LAH:Acid)1.2 : 1.0
Reaction Time1 - 3 hours
Reaction Temperature0 °C to reflux
Expected Yield70 - 90%

Logical Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Workflow prep_lah Prepare LiAlH₄ Suspension in Anhydrous THF addition Slowly Add Acid Solution to LAH Suspension at 0 °C prep_lah->addition prep_acid Dissolve 3-Amino-4-fluorobenzoic Acid in Anhydrous THF prep_acid->addition reaction Stir at Room Temperature or Reflux (1-3h) addition->reaction quench Quench Excess LiAlH₄ with H₂O and NaOH (aq) at 0 °C reaction->quench filtration Filter to Remove Aluminum Salts quench->filtration extraction Wash Filter Cake with THF/Ether filtration->extraction drying Dry Combined Organic Phases with Na₂SO₄ extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Recrystallization or Chromatography concentration->purification product Obtain Pure This compound purification->product

Caption: Workflow for the synthesis of this compound.

This guide provides a comprehensive and technically sound protocol for the synthesis of this compound. Researchers and drug development professionals can adapt this methodology to their specific laboratory conditions and scale requirements. As with any chemical synthesis, careful attention to safety and experimental detail is paramount for a successful outcome.

References

An In-depth Technical Guide to the Physicochemical Properties of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-4-fluorophenyl)methanol is a fluorinated aromatic alcohol that holds significance as a versatile building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a hydroxymethyl group on a benzene ring, imparts specific physicochemical characteristics that are crucial for its application in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural information, experimentally determined and predicted physical constants, and spectroscopic data. Furthermore, this document outlines detailed experimental protocols for the determination of these key properties and discusses the compound's reactivity and potential applications in drug discovery.

Chemical Identity and Structure

This compound is a substituted benzyl alcohol derivative. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the aromatic ring influences its chemical reactivity and physical properties.

Table 1: Chemical Identification of this compound [1][2]

IdentifierValue
IUPAC Name This compound
CAS Number 227609-86-1
Molecular Formula C₇H₈FNO
Molecular Weight 141.15 g/mol
InChI 1S/C7H8FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2
InChI Key REROQYYZGYOCBU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)F)CO

Physicochemical Properties

Table 2: Summary of Physicochemical Properties of this compound

PropertyExperimental ValuePredicted ValueData Source
Physical Form White to Yellow Solid-[1]
Melting Point Not Available85-95 °C-
Boiling Point Not Available294.5 ± 35.0 °C-
Water Solubility Not AvailableLogS: -1.5 to -2.5-
pKa (acidic) Not Available~15 (hydroxyl group)-
pKa (basic) Not Available~4.0 (amino group)-
LogP Not Available1.0 - 1.5-

Note: Predicted values are estimates based on computational models and should be confirmed by experimental data.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Key spectroscopic data include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While specific spectra for this compound are not widely published, typical spectral features can be anticipated based on its structure. Commercial suppliers may provide compound-specific spectroscopic data upon request.[3]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton, and the amino protons. The aromatic region will display complex splitting patterns due to the presence of fluorine and the different electronic environments of the protons.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups and the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing information about the electronic environment of the fluorine atom.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

  • N-H stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • C-O stretch: A band in the 1000-1260 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) at m/z 141, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments.

Synthesis and Reactivity

4.1. Synthesis

This compound is not a naturally occurring compound and must be synthesized. A common synthetic approach involves the reduction of a corresponding carbonyl compound, such as 3-amino-4-fluorobenzaldehyde or a derivative thereof.

Synthesis_Workflow Start 3-Nitro-4-fluorobenzoic acid Intermediate1 3-Nitro-4-fluorobenzoyl chloride Start->Intermediate1 SOCl₂ Intermediate2 3-Nitro-4-fluorobenzaldehyde Intermediate1->Intermediate2 Reduction (e.g., H₂, Pd/C) Product This compound Intermediate2->Product Reduction (e.g., NaBH₄)

Caption: A potential synthetic workflow for this compound.

4.2. Reactivity

The reactivity of this compound is dictated by its three primary functional groups:

  • Amino Group: The primary amine is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It is also basic and can form salts with acids.

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to other functional groups, such as halides or ethers.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the activating amino group and the deactivating but ortho-, para-directing fluorine atom.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. The amino and hydroxyl groups provide convenient handles for further chemical modifications and the introduction of diverse pharmacophores. While specific examples for this exact molecule are not abundant in publicly available literature, its structural motif is found in compounds investigated for various therapeutic areas. For instance, related aminophenyl methanol derivatives are utilized in the synthesis of inhibitors for enzymes like dynamin GTPase and in the development of hedgehog signaling pathway inhibitors for cancer therapy.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties.

6.1. Melting Point Determination

The melting point of a solid crystalline substance can be determined using a melting point apparatus.

Melting_Point_Workflow A Prepare a finely powdered sample B Pack the sample into a capillary tube A->B C Place the capillary tube in the melting point apparatus B->C D Heat the sample slowly (1-2 °C/min) C->D E Record the temperature range from the first liquid formation to complete melting D->E Solubility_Workflow A Prepare a saturated solution by adding excess solid to water B Equilibrate the solution (e.g., 24h at a constant temperature) A->B C Filter the solution to remove undissolved solid B->C D Measure the absorbance of the filtrate using a UV-Vis spectrophotometer C->D E Determine the concentration from a calibration curve D->E pKa_Workflow A Dissolve a known amount of the compound in a suitable solvent (e.g., water/methanol mixture) B Titrate the solution with a standardized acid or base A->B C Record the pH after each addition of titrant B->C D Plot the pH versus the volume of titrant added C->D E Determine the pKa from the midpoint of the titration curve D->E LogP_Workflow A Dissolve the compound in a pre-saturated mixture of n-octanol and water B Shake the mixture to allow for partitioning A->B C Separate the n-octanol and water layers after equilibration B->C D Determine the concentration of the compound in each layer (e.g., by UV-Vis or HPLC) C->D E Calculate LogP as the logarithm of the ratio of the concentrations D->E

References

An In-depth Technical Guide to (3-Amino-4-fluorophenyl)methanol (CAS: 227609-86-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-4-fluorophenyl)methanol, with the CAS number 227609-86-1, is a fluorinated aromatic alcohol that serves as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including a primary alcohol, an aniline moiety, and a fluorine substituent, make it a versatile synthon for the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of antiviral and anticancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 227609-86-1
Molecular Formula C₇H₈FNO[1][2]
Molecular Weight 141.14 g/mol [3]
Appearance White to yellow solid[1]
IUPAC Name This compound[1]
Purity Typically ≥97%[4]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of a suitable precursor, such as a carboxylic acid ester or an aldehyde. A general and widely applicable method is the reduction of a 3-amino-4-fluorobenzoic acid ester using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Experimental Protocol: Reduction of Methyl 3-amino-4-fluorobenzoate

This protocol describes the synthesis of this compound from its corresponding methyl ester.

Materials:

  • Methyl 3-amino-4-fluorobenzoate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware and work-up equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 3-amino-4-fluorobenzoate (1.0 equivalent) in anhydrous THF is prepared.

  • The solution is cooled to 0 °C using an ice bath.

  • A solution of LiAlH₄ (typically 1.5 to 2.0 equivalents) in anhydrous THF is slowly added to the stirred ester solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water. This procedure is known as the Fieser workup.

  • The resulting granular precipitate of aluminum salts is removed by filtration.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

DOT Diagram: Synthetic Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Methyl 3-amino-4-fluorobenzoate reduction Reduction with LiAlH4 in THF start->reduction quench Quenching (Fieser workup) reduction->quench filtration1 Filtration quench->filtration1 drying Drying (Na2SO4) filtration1->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules, particularly in the fields of antiviral and anticancer drug discovery.

Antiviral Agents

Substituted this compound derivatives have been investigated for their potential as antiviral agents. A notable application is in the development of inhibitors of human cytomegalovirus (HCMV), a member of the herpesvirus family that can cause severe disease in immunocompromised individuals and congenital abnormalities.[1] The this compound core serves as a scaffold for the construction of more complex molecules designed to interfere with viral replication processes.

Anticancer Agents: Kinase Inhibitors

The this compound moiety has been incorporated into the structure of potent kinase inhibitors, particularly those targeting the Raf kinases. Raf kinases are key components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[2][5] Constitutive activation of this pathway, often due to mutations in Ras or B-Raf, leads to uncontrolled cell proliferation and survival.

DOT Diagram: Ras/Raf/MEK/ERK Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Kinase Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival ERK->Proliferation Regulation Inhibitor This compound -based Inhibitor Inhibitor->Raf Inhibition

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Compounds derived from this compound have been designed to act as inhibitors of Raf kinases, thereby blocking the downstream signaling cascade and inhibiting the growth of cancer cells.[2] The specific substitution pattern on the phenyl ring of this compound is crucial for achieving high potency and selectivity for the target kinase.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation.[1]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

It is recommended to store the compound in a dark place, under an inert atmosphere, at room temperature.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key intermediate with significant potential in the field of drug discovery and development. Its utility as a building block for the synthesis of antiviral and anticancer agents, particularly Raf kinase inhibitors, highlights its importance for medicinal chemists. The synthetic protocols and biological context provided in this guide are intended to support researchers in the effective utilization of this versatile compound in their quest for novel therapeutics. Further exploration of derivatives of this compound is likely to yield new and improved drug candidates with enhanced efficacy and safety profiles.

References

A Technical Guide to the Spectroscopic Analysis of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-Amino-4-fluorophenyl)methanol (CAS: 227609-86-1). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted data based on established principles of spectroscopy and data from analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a visual representation of a typical spectroscopic workflow.

Chemical Structure

This compound

this compound

Molecular Formula: C₇H₈FNO Molecular Weight: 141.15 g/mol

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These values are predictions based on the chemical structure and typical spectroscopic behavior of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic-H~ 7.0 - 7.2m1HH adjacent to CH₂OH
Aromatic-H~ 6.8 - 7.0m1HH ortho to NH₂
Aromatic-H~ 6.6 - 6.8t1HH meta to NH₂ and CH₂OH
Methylene-H~ 4.5s2H-CH₂OH
Amino-H~ 3.5 - 4.5br s2H-NH₂
Hydroxyl-H~ 1.5 - 2.5br s1H-OH
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Aromatic-C~ 145 - 155 (d, ¹JCF)C-F
Aromatic-C~ 135 - 145C-NH₂
Aromatic-C~ 130 - 140C-CH₂OH
Aromatic-C~ 115 - 125 (d, ²JCF)C ortho to F
Aromatic-C~ 110 - 120 (d, ²JCF)C ortho to F
Aromatic-C~ 110 - 120C meta to F
Methylene-C~ 60 - 65-CH₂OH

Note: Predicted chemical shifts are relative to TMS (δ = 0 ppm). The solvent used can influence these values. 'd' denotes a doublet due to carbon-fluorine coupling, and 't' denotes a triplet.

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200 - 3600Broad, Strong
N-H (Amine)Symmetric & Asymmetric Stretching3300 - 3500Medium, Doublet
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
C=C (Aromatic)Stretching1500 - 1600Medium to Strong
C-N (Aromatic Amine)Stretching1250 - 1350Strong
C-O (Alcohol)Stretching1000 - 1260Strong
C-F (Aryl Fluoride)Stretching1100 - 1300Strong
N-H (Amine)Bending1580 - 1650Medium
C-H (Aromatic)Out-of-plane Bending750 - 900Strong
Mass Spectrometry (MS)

Table 3: Expected Mass Spectral Fragmentation

m/zIonNotes
141[M]⁺Molecular Ion
124[M - NH₃]⁺Loss of ammonia
122[M - H₂O - H]⁺Loss of water and a hydrogen radical
112[M - CHO]⁺Loss of a formyl radical
95[C₆H₄F]⁺Fluorophenyl fragment
77[C₆H₅]⁺Phenyl fragment

Note: Fragmentation patterns are predicted for a standard electron ionization (EI) source.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v).

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

    • Place the sample in the NMR magnet.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A typical experiment involves 8 to 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

    • Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply one or two drops of the solution to the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1][2]

  • Instrument Setup:

    • Ensure the sample compartment of the FTIR spectrometer is clean and unobstructed.

    • Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Place the salt plate with the sample film into the sample holder in the spectrometer.

    • Acquire the infrared spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction:

    • For a solid sample, use a direct insertion probe. Place a small amount of the sample (microgram to nanogram quantity) into a capillary tube at the tip of the probe.

    • Insert the probe into the mass spectrometer's ion source through a vacuum lock.

  • Instrument Setup:

    • The ion source is typically heated (e.g., to 200-250 °C) to vaporize the sample from the probe tip.[3]

    • The standard electron energy for electron ionization (EI) is 70 eV.[3][4]

  • Ionization and Mass Analysis:

    • The vaporized sample molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation.

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • An electron multiplier or other detector records the abundance of ions at each m/z value.

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the general workflow of a spectroscopic analysis and the interplay between different spectroscopic techniques for structure elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Acquisition Dissolution Dissolution in Solvent (for NMR, solution IR) Sample->Dissolution SolidPrep Solid Preparation (for solid-state IR, MS probe) Sample->SolidPrep NMR_Acq NMR Spectroscopy Dissolution->NMR_Acq IR_Acq IR Spectroscopy Dissolution->IR_Acq SolidPrep->IR_Acq MS_Acq Mass Spectrometry SolidPrep->MS_Acq NMR_Data NMR Data Processing (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR_Acq->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Report Final Report Structure->Report

Caption: General workflow for spectroscopic analysis.

Structure_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Unknown Unknown Compound (this compound) MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) Unknown->NMR MW_Frag Molecular Weight & Fragmentation Pattern MS->MW_Frag Func_Groups Functional Groups (-OH, -NH₂, C=C, C-F) IR->Func_Groups Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity Structure Structure Elucidation MW_Frag->Structure Func_Groups->Structure Connectivity->Structure

References

An In-depth Technical Guide on the Molecular Structure and Conformation of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the molecular structure and conformational properties of (3-Amino-4-fluorophenyl)methanol, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines theoretical predictions, data from analogous compounds, and established chemical principles to offer a comprehensive overview. The document covers the predicted molecular geometry, conformational analysis, and detailed, plausible experimental protocols for its synthesis and characterization. All quantitative data is summarized in structured tables, and a proposed synthesis workflow is visualized.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₈FNO, is a substituted benzyl alcohol. The presence of an amino group, a fluorine atom, and a hydroxymethyl group on the phenyl ring imparts specific electronic and steric properties that are of interest in drug design and materials science.

Predicted Molecular Geometry

While a definitive crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted based on standard bond lengths and angles for similarly substituted aromatic compounds. The benzene ring is expected to be largely planar, with minor deviations due to substituent effects.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterAtom Pair/TripletPredicted Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-F~1.35
C-N~1.40
C-C (ring-CH₂)~1.51
C-O~1.43
O-H~0.96
N-H~1.01
C-H (aromatic)~1.08
C-H (methylene)~1.09
Bond Angles (°)
C-C-C (ring)~120
C-C-F~119
C-C-N~121
C-C-C (ipso-Cα)~120
C-C-O~112
C-O-H~109
H-N-H~107

Note: These values are estimations based on standard values for similar chemical environments and may vary in the actual molecule.

Molecular Conformation

The conformation of this compound is primarily defined by the rotational freedom around the C(ipso)-C(α) bond of the hydroxymethyl group. For benzyl alcohol and its derivatives, two main types of conformations are generally considered: a planar conformation where the Cα-O bond is in the plane of the phenyl ring, and a perpendicular (gauche) conformation where the Cα-O bond is roughly orthogonal to the ring.

Studies on fluorinated benzyl alcohols suggest that intramolecular interactions, such as hydrogen bonding, play a significant role in determining the preferred conformation. In the case of this compound, an intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atom is possible, which would favor a specific gauche conformation. Additionally, the amino group can influence the electronic properties of the ring and participate in intermolecular hydrogen bonding in the solid state or in polar solvents.

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reduction of 3-amino-4-fluorobenzaldehyde.

Reaction Scheme:

(3-Amino-4-fluorobenzaldehyde) + NaBH₄ → this compound

Materials and Reagents:

  • 3-Amino-4-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-amino-4-fluorobenzaldehyde (5.0 g, 35.9 mmol). Dissolve the aldehyde in 100 mL of anhydrous methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.63 g, 43.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Visualization of Synthesis Workflow:

synthesis_workflow start 3-Amino-4-fluorobenzaldehyde in Methanol reduction Reduction at 0°C to RT start->reduction reagent Sodium Borohydride (NaBH4) reagent->reduction workup Quench with NaHCO3 Evaporate Methanol reduction->workup extraction Extract with DCM Wash with Brine workup->extraction purification Dry over MgSO4 Concentrate Column Chromatography extraction->purification product This compound purification->product

Proposed synthesis workflow for this compound.
Characterization Protocols

¹H NMR Spectroscopy:

  • Solvent: CDCl₃ or DMSO-d₆

  • Procedure: Dissolve a small amount of the purified product in the deuterated solvent. Record the spectrum on a 400 MHz or higher NMR spectrometer.

  • Predicted Chemical Shifts:

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J)
Aromatic-H6.8 - 7.2m
-CH₂-~4.6s
-OHvariable (broad s)s (broad)
-NH₂variable (broad s)s (broad)

Note: The exact chemical shifts and multiplicities of the aromatic protons will depend on the coupling with the fluorine atom and adjacent protons.

¹³C NMR Spectroscopy:

  • Solvent: CDCl₃ or DMSO-d₆

  • Procedure: Use the same sample as for ¹H NMR. Record the proton-decoupled ¹³C NMR spectrum.

  • Predicted Chemical Shifts:

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted δ (ppm)
C-F150 - 160 (d, ¹JCF)
C-N135 - 145
C-CH₂OH130 - 140
Aromatic C-H110 - 130
-CH₂OH~65

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

  • Procedure: Record the IR spectrum of the solid product using a KBr pellet or an ATR accessory.

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol)Stretch3200 - 3500Strong, Broad
N-H (amine)Stretch3300 - 3500Medium (two bands)
C-H (aromatic)Stretch3000 - 3100Medium
C-H (methylene)Stretch2850 - 2960Medium
C=C (aromatic)Stretch1500 - 1600Medium to Strong
N-H (amine)Bend1580 - 1650Medium
C-O (alcohol)Stretch1000 - 1260Strong
C-FStretch1000 - 1400Strong
  • Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

  • Expected Results:

    • Molecular Ion (M⁺): m/z = 141.06 (for C₇H₈FNO)

    • [M+H]⁺ (ESI): m/z = 142.07

    • Key Fragmentation Patterns (EI): Loss of -OH (m/z = 124), loss of -CH₂OH (m/z = 110).

Conclusion

This technical guide provides a foundational understanding of the molecular structure, conformation, and experimental protocols related to this compound. While direct experimental data is sparse, the presented information, based on established chemical principles and data from analogous compounds, offers a robust starting point for researchers and scientists working with this molecule. The proposed synthesis and characterization methods are standard and should be readily applicable in a laboratory setting. Further computational and experimental studies are encouraged to refine the data presented herein.

Technical Guide: Solubility Profile of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Amino-4-fluorophenyl)methanol is an important building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its chemical structure, featuring an aromatic ring substituted with an amino group, a fluorine atom, and a hydroxymethyl group, imparts a unique combination of physicochemical properties. Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification, formulation, and drug delivery. Low solubility can lead to challenges in handling, unpredictable results in biological assays, and poor bioavailability in preclinical studies.[1][2]

This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, a detailed experimental protocol for its quantitative determination, and a discussion of the key factors influencing its solubility.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These properties are essential for predicting its behavior in different solvent systems.

PropertyValueReference
IUPAC Name This compound
CAS Number 227609-86-1
Molecular Formula C₇H₈FNO
Molecular Weight 141.15 g/mol
Physical Form White to Yellow Solid

Theoretical Solubility Profile and Illustrative Data

The solubility of this compound is governed by the principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.[3] The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The primary amine (-NH₂) and hydroxyl (-CH₂OH) groups are capable of forming strong hydrogen bonds, suggesting favorable interactions with polar protic solvents like alcohols (e.g., methanol, ethanol) and water.

  • Non-Polar Features: The fluorinated benzene ring provides a hydrophobic character, suggesting solubility in less polar or non-polar organic solvents.

  • Overall Polarity: The combination of these functional groups results in a molecule of moderate polarity. It is expected to exhibit good solubility in polar organic solvents, limited solubility in non-polar solvents, and potentially low solubility in water due to the influence of the aromatic ring.

Table 1: Illustrative Solubility of this compound at 25°C

SolventSolvent TypeDielectric Constant (Approx.)Expected Solubility (mg/mL)
MethanolPolar Protic32.7> 100
EthanolPolar Protic24.5> 100
AcetonePolar Aprotic20.750 - 100
AcetonitrilePolar Aprotic37.530 - 70
Tetrahydrofuran (THF)Polar Aprotic7.620 - 50
Ethyl AcetateModerately Polar6.010 - 30
Dichloromethane (DCM)Non-polar9.15 - 15
TolueneNon-polar2.4< 5
HexaneNon-polar1.9< 1

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[4][5] This technique measures the concentration of a saturated solution after it has been allowed to reach equilibrium.

Materials and Equipment
  • This compound, solid (>98% purity)

  • Selected organic solvents, HPLC grade

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance (± 0.01 mg)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solid This compound B Add precise volume of organic solvent A->B to vial C Seal vials and place on orbital shaker B->C D Incubate at constant temp. (e.g., 25°C for 24-48h) C->D E Allow suspension to settle D->E F Centrifuge or filter (0.22 µm syringe filter) E->F to remove solid G Collect clear supernatant (saturated solution) F->G H Dilute sample accurately with solvent G->H I Analyze concentration via HPLC-UV or UV-Vis H->I J Calculate original solubility (mg/mL) I->J

References

The Emergence of (3-Amino-4-fluorophenyl)methanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(3-Amino-4-fluorophenyl)methanol , a fluorinated aromatic amine, has quietly emerged as a significant building block in the landscape of modern medicinal chemistry. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted cancer therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a white to yellow solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its application in chemical synthesis.

PropertyValueReference
CAS Number 227609-86-1[1]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.15 g/mol [1]
IUPAC Name This compound[1]
Physical Form White to Yellow Solid[1]
Storage Temperature Room temperature, in a dark, inert atmosphere[1]
Purity Typically ≥98%[1]

Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in seminal publications, suggesting its emergence as a readily accessible building block from commercial suppliers in response to the growing interest in fluorinated scaffolds in drug discovery. The history of organofluorine chemistry dates back to the 19th century, with significant advancements in the 20th century enabling the synthesis of a wide array of fluorinated compounds. The introduction of fluorine into organic molecules has been a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic profiles. The development and commercial availability of compounds like this compound are a direct consequence of this long history of innovation in fluorine chemistry.

Role in Drug Development: A Key Intermediate

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility is particularly notable in the development of inhibitors for key cancer-related targets, such as Aurora kinases and histone deacetylases (HDACs).

Application in Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. Several research efforts have focused on the development of small molecule inhibitors of Aurora kinases, and this compound has been utilized as a key structural component in the synthesis of some of these inhibitors. The fluorophenyl moiety can engage in specific interactions within the kinase binding pocket, contributing to the potency and selectivity of the inhibitor.

Application in Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins. The dysregulation of HDACs is implicated in the development of various cancers, and HDAC inhibitors have emerged as a promising class of anti-cancer agents. The chemical structure of this compound provides a versatile scaffold for the design and synthesis of novel HDAC inhibitors. The amino and hydroxyl groups can be readily functionalized to introduce the necessary pharmacophoric elements for HDAC inhibition, such as a zinc-binding group and a surface recognition moiety.

Experimental Protocols: Synthesis of this compound

Representative Synthetic Protocol: Reduction of 3-Amino-4-fluorobenzoic Acid

This two-step procedure involves the esterification of 3-amino-4-fluorobenzoic acid followed by the reduction of the resulting ester to the corresponding alcohol.

Step 1: Esterification of 3-Amino-4-fluorobenzoic Acid to Ethyl 3-amino-4-fluorobenzoate

  • Materials:

    • 3-Amino-4-fluorobenzoic acid

    • Ethanol (absolute)

    • Concentrated Sulfuric Acid

    • Sodium Bicarbonate (saturated aqueous solution)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-fluorobenzoic acid (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of acid).

    • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-4-fluorobenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reduction of Ethyl 3-amino-4-fluorobenzoate to this compound

  • Materials:

    • Ethyl 3-amino-4-fluorobenzoate

    • Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with a suitable activating agent (e.g., CaCl₂)

    • Anhydrous Tetrahydrofuran (THF) or Methanol

    • Sodium Sulfate (saturated aqueous solution)

    • Anhydrous Sodium Sulfate

  • Procedure (using Sodium Borohydride and Calcium Chloride):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-amino-4-fluorobenzoate (1 equivalent) and anhydrous calcium chloride (2-3 equivalents) in anhydrous methanol (approximately 20 mL per gram of ester).

    • Cool the solution in an ice bath.

    • Add sodium borohydride (4 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Carefully quench the reaction by the slow, dropwise addition of water.

    • Filter the resulting precipitate and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate (3 x volume of residue).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

    • The crude product can be purified by column chromatography on silica gel to afford the pure compound.

Signaling Pathways and Mechanisms of Action

As a building block, this compound itself is not directly involved in signaling pathways. However, the molecules synthesized from it, such as Aurora kinase and HDAC inhibitors, have well-defined mechanisms of action.

Aurora Kinase Inhibition Pathway

Aurora kinase inhibitors typically function by competing with ATP for binding to the kinase domain of the enzyme. This inhibition disrupts the normal mitotic process, leading to defects in chromosome segregation and ultimately cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Inhibition cluster_0 Mitotic Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_Kinase Aurora Kinase Aurora_Kinase->Prophase phosphorylates key mitotic proteins Mitotic_Defects Mitotic Defects (e.g., improper spindle formation, chromosome misalignment) Aurora_Kinase->Mitotic_Defects inhibition leads to Inhibitor This compound -derived Inhibitor Inhibitor->Aurora_Kinase competitively binds to active site ATP ATP ATP->Aurora_Kinase binds to active site Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Defects->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis HDAC_Inhibition cluster_0 Normal Cell Function HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones removes acetyl groups Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation inhibition leads to HAT Histone Acetyltransferase (HAT) HAT->Histones adds acetyl groups Gene_Expression Gene_Expression Histones->Gene_Expression regulates Inhibitor This compound -derived HDAC Inhibitor Inhibitor->HDAC inhibits Chromatin_Relaxation Chromatin Relaxation Hyperacetylation->Chromatin_Relaxation Gene_Activation Tumor Suppressor Gene Activation Chromatin_Relaxation->Gene_Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

An In-depth Technical Guide on (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing key information on the chemical compound (3-Amino-4-fluorophenyl)methanol.

Nomenclature

The accurate identification of chemical compounds is crucial for research and development. The standard nomenclature for the compound with the CAS Number 227609-86-1 is provided below.

Identifier Type Name
IUPAC Name This compound[1]
Synonym 3-Amino-4-fluorobenzyl alcohol
CAS Number 227609-86-1[1][2]

Experimental Protocols and Biological Activity

Fluorine-containing amino acids and related structures are increasingly utilized in drug design due to their ability to enhance pharmacological properties. The introduction of fluorine can improve metabolic stability, binding affinity, and bioavailability. It is plausible that this compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. However, without specific studies on this compound, any discussion of its role in signaling pathways or its biological effects would be speculative.

Further research is required to elucidate the specific biological functions and potential applications of this compound.

Logical Relationships and Workflows

Given the absence of specific experimental data or defined biological roles for this compound, a diagram illustrating a signaling pathway or a detailed experimental workflow cannot be constructed at this time. The logical workflow for investigating a compound of this nature would typically follow a standardized path in drug discovery and development.

logical_workflow cluster_discovery Discovery and Synthesis cluster_preclinical Preclinical Research cluster_clinical Clinical Development Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In_vitro_Screening In vitro Screening (Target Identification) Characterization->In_vitro_Screening In_vivo_Studies In vivo Studies (Animal Models) In_vitro_Screening->In_vivo_Studies Toxicity_Profiling Toxicity Profiling In_vivo_Studies->Toxicity_Profiling Phase_I Phase I (Safety) Toxicity_Profiling->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III

Caption: A generalized workflow for drug discovery and development, applicable to novel chemical entities like this compound.

References

Theoretical Analysis of (3-Amino-4-fluorophenyl)methanol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a dedicated, in-depth theoretical study on (3-Amino-4-fluorophenyl)methanol has not been published in peer-reviewed literature. This technical guide, therefore, outlines a comprehensive theoretical framework that can be applied to characterize this molecule. The methodologies, data presentation, and visualizations are based on established computational chemistry practices for similar aromatic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science due to its functional groups: a primary amine, a fluorine atom, and a hydroxymethyl group. These features can participate in various non-covalent interactions, making it an interesting candidate for drug design and as a building block for larger molecules. Theoretical studies are essential for understanding its structural stability, electronic properties, and reactivity at a molecular level. This guide details a proposed computational workflow for a thorough theoretical investigation of this molecule.

Proposed Computational Workflow

A typical theoretical study on a small organic molecule like this compound involves a multi-step computational workflow. This process begins with geometry optimization and culminates in the analysis of various molecular properties.

Computational_Workflow A Initial Structure Generation This compound B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C Confirmation of Minimum Energy D Electronic Property Analysis B->D H Data Interpretation and Reporting C->H E Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) D->E F Natural Bond Orbital (NBO) Analysis D->F G Molecular Electrostatic Potential (MEP) Analysis D->G E->H F->H G->H

Caption: Proposed computational workflow for theoretical studies.

Methodologies and Protocols

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of this compound.

Experimental Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) is a common and reliable method.[1][2] The B3LYP functional is a widely used hybrid functional for organic molecules.[1][2][3]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions.[1][3]

  • Procedure: An initial structure of this compound would be generated. A full geometry optimization without any symmetry constraints would be performed to locate the global minimum on the potential energy surface.

Vibrational Frequency Analysis

This analysis serves two purposes: to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

Experimental Protocol:

  • Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization should be used.

  • Procedure: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a stable structure. The calculated vibrational modes can be assigned to experimental spectra.[1][2][4]

Electronic Property Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[5][6]

Experimental Protocol:

  • Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability.[6][7] Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated from these energies.[3]

NBO analysis provides insights into intramolecular interactions, charge distribution, and hyperconjugative effects.[8][9]

Experimental Protocol:

  • Software: NBO analysis is typically performed using the NBO program integrated within quantum chemistry software packages.[9]

  • Procedure: The analysis is conducted on the optimized molecular geometry. It evaluates donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2).[8] This can reveal important interactions like intramolecular hydrogen bonding.[1]

The MEP map illustrates the charge distribution on the molecular surface, identifying regions susceptible to electrophilic and nucleophilic attack.

Experimental Protocol:

  • Procedure: The MEP is calculated from the optimized electron density. The surface is typically color-coded, with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions.[10]

Data Presentation (Illustrative)

The quantitative data generated from these theoretical studies would be summarized in tables for clarity and comparative analysis. The following tables are illustrative examples of how such data would be presented.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C-F1.35
C-N1.40
C-C (aromatic)1.39 - 1.41
C-O1.43
Bond Angle (°)C-C-F119.5
C-C-N121.0
C-C-C (aromatic)119.0 - 121.0
Dihedral Angle (°)F-C-C-N0.5
C-C-C-O179.8

Table 2: Calculated Vibrational Frequencies (Illustrative)

ModeAssignmentCalculated Frequency (cm⁻¹)
ν1O-H stretch3650
ν2, ν3N-H asymmetric/symmetric stretch3500, 3400
ν4C-H (aromatic) stretch3050
ν5C=C (aromatic) stretch1600
ν6C-F stretch1250
ν7C-O stretch1050

Table 3: Electronic Properties (Illustrative)

PropertyValue
EHOMO (eV)-5.80
ELUMO (eV)-0.95
HOMO-LUMO Gap (ΔE) (eV)4.85
Dipole Moment (Debye)2.50
Chemical Hardness (η)2.43
Electrophilicity Index (ω)2.15

Visualization of Molecular Interactions (Illustrative)

A key aspect of theoretical studies is visualizing the relationships between molecular structure and properties. The following diagram illustrates a hypothetical relationship between substituent effects and the HOMO-LUMO gap.

Structure_Property_Relationship cluster_0 Molecular Structure cluster_1 Electronic Properties A Functional Groups (-NH2, -F, -CH2OH) B Electron Donating/Withdrawing Effects A->B C HOMO/LUMO Energy Levels B->C Influences D HOMO-LUMO Gap (ΔE) C->D E Chemical Reactivity & Stability D->E Determines

Caption: Structure-property relationship for this compound.

Conclusion

While no specific theoretical studies on this compound are currently available, this guide provides a robust framework for conducting such an investigation. By employing DFT calculations for geometry optimization, vibrational analysis, and the evaluation of electronic properties (FMO, NBO, MEP), a comprehensive understanding of the molecule's structure, stability, and reactivity can be achieved. The resulting data, presented in a clear and organized manner, would be invaluable for researchers in drug development and materials science.

References

(3-Amino-4-fluorophenyl)methanol: A Versatile Synthetic Building Block with Latent Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-4-fluorophenyl)methanol is a fluorinated aromatic amino alcohol primarily utilized as a versatile intermediate in synthetic organic chemistry. While direct studies on its intrinsic biological activity are not publicly available, its structural motifs are incorporated into a variety of potent, biologically active molecules. This technical guide consolidates the available information on this compound, focusing on its role as a precursor in the synthesis of compounds with significant therapeutic potential, particularly in oncology and virology. The guide will detail the synthesis of key derivatives, their quantitative biological data, and the signaling pathways they modulate, thereby highlighting the latent biological importance of this foundational chemical entity.

Introduction

This compound, with the CAS Number 227609-86-1, is a chemical compound characterized by a benzyl alcohol core substituted with both an amino and a fluoro group. The presence of these functional groups—a primary amine, a primary alcohol, and a fluorine atom—on an aromatic ring makes it a valuable and reactive building block in medicinal chemistry. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. While this compound is commercially available as a reagent for chemical synthesis, this guide explores its potential biological significance by examining the activities of molecules derived from it.

Role in the Synthesis of Bioactive Molecules

The true potential of this compound lies in its utility as a starting material or intermediate for the synthesis of more complex, biologically active compounds. The amino and hydroxyl functionalities provide convenient handles for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

Precursor to Kinase Inhibitors

The aminofluorophenyl moiety is a key structural feature in a number of potent kinase inhibitors. Notably, derivatives of 3-fluoroaniline are utilized in the synthesis of selective Aurora Kinase B (AURKB) inhibitors.[1] AURKB is a serine/threonine kinase that plays a critical role in cell division, and its overexpression is a hallmark of many human cancers, making it a promising target for cancer therapy.[1]

The general synthetic approach to such inhibitors often involves the coupling of a substituted aniline with a heterocyclic core. The workflow below illustrates a generalized pathway for the synthesis of a quinazoline-based kinase inhibitor, where a precursor like this compound could be modified and utilized.

G A This compound (or related precursor) B Functional Group Modification (e.g., Acylation) A->B Reagents C Modified Aminofluorophenyl Intermediate B->C E Coupling Reaction (e.g., Buchwald-Hartwig) C->E D Quinazoline Core D->E F Final Kinase Inhibitor (e.g., N-(3-fluorophenyl) derivative) E->F

Figure 1: Generalized synthetic workflow for a kinase inhibitor.
Antiviral Drug Development

A patent has been filed for substituted 3-fluorophenyl methanol compounds with demonstrated antiviral activity, specifically against human cytomegalovirus (HCMV). This indicates that the core structure of this compound is a viable scaffold for the development of novel antiviral agents. The patented compounds reportedly show enhanced efficacy and an improved safety profile compared to existing treatments like ganciclovir.

Potential Biological Activities of Derivatives

As this compound itself has not been profiled for biological activity, we present the data for its derivatives to illustrate its potential.

Aurora Kinase B Inhibition

A series of N-(3-fluorophenyl)acetamide derivatives have been synthesized and evaluated for their inhibitory activity against Aurora Kinase B. The data for selected compounds from this series are presented below.

Compound IDTargetIC50 (nM)Cell LineActivity
4b AURKB-Human Cancer CellsEfficacious in vitro
7o AURKB--Orally bioavailable in rats
SP-96 AURKB<1-Sub-nanomolar enzymatic activity

Data summarized from a study on orally active selective Aurora Kinase B inhibitors.[1] Note: Specific IC50 values for 4b and 7o were not provided in the abstract.

Signaling Pathways Modulated by Derivatives

The biological activity of the derivatives of this compound is realized through their interaction with specific cellular signaling pathways.

The Aurora Kinase B Signaling Pathway

Aurora Kinase B is a key component of the chromosomal passenger complex (CPC), which is essential for the proper execution of mitosis. The CPC, and specifically AURKB, is involved in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of AURKB disrupts these processes, leading to mitotic arrest and ultimately apoptosis in cancer cells.

G cluster_mitosis Mitosis Prophase Chromosome Condensation Metaphase Kinetochore-Microtubule Attachment Anaphase Chromosome Segregation Cytokinesis Cell Division Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to AURKB Aurora Kinase B (AURKB) AURKB->Prophase AURKB->Metaphase AURKB->Anaphase AURKB->Cytokinesis Inhibitor AURKB Inhibitor (e.g., N-(3-fluorophenyl) derivative) Inhibitor->AURKB Inhibition

Figure 2: Role of AURKB in mitosis and its inhibition.

Experimental Protocols for Derivative Synthesis and Evaluation

As no experimental data exists for the biological activity of this compound, this section provides a representative protocol for the synthesis and in vitro evaluation of a class of compounds for which it is a potential precursor: quinazoline-based Aurora Kinase B inhibitors. This protocol is a generalized representation based on published methodologies.[1]

General Synthesis of Quinazoline-based AURKB Inhibitors
  • Preparation of the Aminofluorophenyl Moiety: this compound is protected at the alcohol and/or amine as required by the synthetic route. The amine is then typically acylated or otherwise modified to introduce a side chain.

  • Synthesis of the Quinazoline Core: The quinazoline core is synthesized through established methods, often involving the condensation of an anthranilic acid derivative with a formamide or a similar one-carbon source.

  • Coupling Reaction: The modified aminofluorophenyl intermediate is coupled to the quinazoline core, typically via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

  • Deprotection and Purification: Any protecting groups are removed, and the final compound is purified using column chromatography and/or recrystallization. The structure is confirmed by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human Aurora Kinase B enzyme and a suitable peptide substrate (e.g., a histone H3-derived peptide) are prepared in a kinase assay buffer.

  • Compound Preparation: The test compounds (derivatives of this compound) are serially diluted in DMSO to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a key synthetic intermediate whose value is defined by the biological activities of the molecules that can be synthesized from it. Its structural components are found in potent inhibitors of Aurora Kinase B, a validated target in oncology, and in compounds with promising antiviral properties. While the compound itself may be biologically inert, its role as a versatile building block provides significant potential for the development of novel therapeutics. Further exploration of derivatives based on this scaffold is warranted and represents a promising avenue for drug discovery.

References

Methodological & Application

Application Notes: (3-Amino-4-fluorophenyl)methanol in the Synthesis of Plasma Kallikrein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(3-Amino-4-fluorophenyl)methanol , a fluorinated aromatic building block, serves as a crucial intermediate in the synthesis of potent and selective human plasma kallikrein inhibitors. Its strategic incorporation into drug candidates is exemplified in the development of novel therapeutics for diseases such as hereditary angioedema (HAE), a condition characterized by recurrent episodes of severe swelling. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino and methanol functionalities provide versatile handles for synthetic modifications.

These application notes detail the use of this compound in the synthesis of a specific plasma kallikrein inhibitor, N-(2-fluoro-5-(hydroxymethyl)phenyl)-1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, as described in patent WO2015134998A1.

Target: Human Plasma Kallikrein

Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system. Upon activation, it cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator that increases vascular permeability, leading to swelling and inflammation. In HAE, a deficiency in the C1-inhibitor results in unregulated plasma kallikrein activity and excessive bradykinin production. Therefore, inhibiting plasma kallikrein is a key therapeutic strategy for preventing HAE attacks.

Signaling Pathway

Plasma_Kallikrein_Pathway cluster_activation Contact Activation cluster_bradykinin Bradykinin Release cluster_effects Pathophysiological Effects cluster_inhibition Therapeutic Inhibition Factor XII Factor XII Activated Factor XII Activated Factor XII Factor XII->Activated Factor XII auto-activation on negative surfaces Prekallikrein Prekallikrein Plasma Kallikrein Plasma Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Activated Factor XII->Plasma Kallikrein cleaves Plasma Kallikrein_inhib Plasma Kallikrein Plasma Kallikrein->Activated Factor XII positive feedback Bradykinin Bradykinin Plasma Kallikrein->Bradykinin cleaves HMWK_brady HMWK B2 Receptor B2 Receptor Bradykinin->B2 Receptor activates Vasodilation Vasodilation B2 Receptor->Vasodilation Increased Permeability Increased Permeability B2 Receptor->Increased Permeability Edema Edema Increased Permeability->Edema PK_Inhibitor Plasma Kallikrein Inhibitor PK_Inhibitor->Plasma Kallikrein_inhib inhibits

Plasma Kallikrein-Kinin System and Therapeutic Inhibition.

Synthetic Application and Quantitative Data

This compound is utilized as a key amine component in an amide bond formation reaction to synthesize the target plasma kallikrein inhibitor. The following table summarizes the inhibitory activity of the final compound.

Compound IDTargetIC50 (nM)Assay
Example 10Human Plasma Kallikrein2.9Enzymatic Assay

Data sourced from patent WO2015134998A1.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a nitro-substituted precursor.

Synthesis_Protocol_1 Start (4-Fluoro-3-nitrophenyl)methanol Reagents H2, Pd/C Methanol Start->Reagents Product This compound Reagents->Product

Synthesis of the key building block.

Protocol:

  • Dissolve (4-Fluoro-3-nitrophenyl)methanol in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Amide Coupling to Synthesize the Final Inhibitor

The pivotal step in the synthesis of the plasma kallikrein inhibitor involves the coupling of this compound with a carboxylic acid precursor using a peptide coupling reagent.

Synthesis_Protocol_2 cluster_reactants Reactants Amine This compound Coupling PyBOP, DIPEA DMF, Room Temp. Amine->Coupling Acid 1-(3-cyanophenyl)-3-(trifluoromethyl) -1H-pyrazole-5-carboxylic acid Acid->Coupling Product N-(2-fluoro-5-(hydroxymethyl)phenyl)-1-(3-cyanophenyl) -3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Coupling->Product

Amide coupling reaction workflow.

Protocol:

  • To a solution of 1-(3-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF), add this compound.

  • Add N,N-Diisopropylethylamine (DIPEA) to the mixture.

  • Add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) portion-wise while stirring at room temperature.

  • Allow the reaction to stir at room temperature for several hours, monitoring its completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final plasma kallikrein inhibitor.

In Vitro Plasma Kallikrein Inhibition Assay

Protocol:

  • Prepare a solution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add human plasma kallikrein enzyme to a buffer solution.

  • Add the test compound solution at various concentrations to the wells containing the enzyme and incubate for a predetermined time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate specific for plasma kallikrein.

  • Measure the fluorescence or absorbance at regular intervals using a plate reader to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

These protocols provide a framework for the synthesis and evaluation of plasma kallikrein inhibitors utilizing the key building block, this compound. Researchers should optimize the reaction conditions and analytical methods for their specific laboratory settings.

Application Notes and Protocols: (3-Amino-4-fluorophenyl)methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-Amino-4-fluorophenyl)methanol , a bifunctional aromatic compound, serves as a crucial starting material and intermediate in the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a hydroxymethyl group on a phenyl ring, provides multiple reactive sites for the construction of complex molecular architectures. These attributes make it a valuable building block for researchers and scientists in medicinal chemistry and drug development.

The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds. The amino group serves as a key handle for the introduction of various pharmacophores through N-alkylation, acylation, and condensation reactions. The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions, further expanding its synthetic utility.

Key Applications in Medicinal Chemistry

This compound is a particularly attractive building block for the synthesis of:

  • Kinase Inhibitors: The aminophenyl moiety is a common scaffold in numerous kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.

  • Heterocyclic Compounds: The amino and alcohol functionalities can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules.

  • Antiviral Agents: As suggested in patent literature, fluorinated aminobenzyl alcohols are precursors to compounds with potential antiviral activities.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations.

Protocol 1: Synthesis of a Substituted N-(3-(hydroxymethyl)-2-fluorophenyl)acetamide

This protocol details the N-acetylation of this compound, a fundamental transformation to introduce an amide linkage, often found in bioactive molecules.

Reaction Scheme:

G start This compound product N-(2-Fluoro-5-(hydroxymethyl)phenyl)acetamide start->product N-Acetylation reagents Acetic Anhydride Pyridine

Caption: N-Acetylation of this compound.

Materials and Reagents:

ReagentSupplierPurityQuantity (molar eq.)
This compoundSigma-Aldrich97%1.0
Acetic AnhydrideFisher Scientific99%1.2
PyridineAcros Organics99.5%2.0
Dichloromethane (DCM)VWR Chemicals99.8%-
1 M Hydrochloric Acid (HCl)Sigma-Aldrich--
Saturated Sodium BicarbonateFisher Scientific--
BrineSigma-Aldrich--
Anhydrous Magnesium SulfateAcros Organics99.5%-

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g of starting material) at 0 °C, add pyridine (2.0 eq).

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-(2-Fluoro-5-(hydroxymethyl)phenyl)acetamide.

Expected Yield and Characterization:

ProductExpected YieldMelting Point (°C)1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 101 MHz) δ (ppm)
N-(2-Fluoro-5-(hydroxymethyl)phenyl)acetamide85-95%110-1128.31 (d, 1H), 7.20 (t, 1H), 7.05 (dd, 1H), 4.65 (s, 2H), 2.20 (s, 3H), 1.85 (br s, 1H)168.5, 152.1 (d, J=245 Hz), 130.5, 125.8, 124.9 (d, J=8 Hz), 115.6 (d, J=22 Hz), 64.2, 24.8
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination

This protocol illustrates the reaction of the amino group with an aldehyde followed by reduction to form a secondary amine, a common strategy in the synthesis of kinase inhibitors.

Reaction Scheme:

G start This compound product (4-Fluoro-3-((pyridin-4-ylmethyl)amino)phenyl)methanol start->product Reductive Amination reagents Pyridine-4-carbaldehyde Sodium Triacetoxyborohydride

Caption: Reductive amination of this compound.

Materials and Reagents:

ReagentSupplierPurityQuantity (molar eq.)
This compoundAlfa Aesar98%1.0
Pyridine-4-carbaldehydeSigma-Aldrich97%1.1
Sodium TriacetoxyborohydrideAcros Organics95%1.5
1,2-Dichloroethane (DCE)Fisher Scientific99.8%-
Saturated Sodium BicarbonateVWR Chemicals--
Anhydrous Sodium SulfateSigma-Aldrich99%-

Procedure:

  • To a solution of this compound (1.0 eq) and pyridine-4-carbaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 15 mL per 1 g of starting material), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: methanol/DCM gradient) to yield the desired secondary amine.

Expected Yield and Characterization:

ProductExpected YieldPhysical State1H NMR (DMSO-d6, 400 MHz) δ (ppm)Mass Spectrometry (ESI+)
(4-Fluoro-3-((pyridin-4-ylmethyl)amino)phenyl)methanol70-85%Off-white solid8.50 (d, 2H), 7.35 (d, 2H), 7.05 (t, 1H), 6.80 (m, 1H), 6.70 (m, 1H), 5.10 (t, 1H), 4.40 (d, 2H), 4.35 (s, 2H)m/z calculated for C13H13FN2O [M+H]+: 233.10, found: 233.11

Logical Workflow for Synthesis of a Potential Kinase Inhibitor

The following diagram illustrates a potential synthetic route towards a kinase inhibitor scaffold, utilizing this compound as a key building block.

G A This compound B N-Alkylation with a heterocyclic halide A->B Step 1 C Intermediate A B->C D Oxidation of alcohol to aldehyde C->D Step 2 E Intermediate B D->E F Condensation with an active methylene compound E->F Step 3 G Final Kinase Inhibitor Scaffold F->G

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-4-fluorophenyl)methanol is a valuable and versatile building block in medicinal chemistry and pharmaceutical development. The presence of three distinct functional groups—an amine, a hydroxyl, and a fluorine atom—on a benzene ring allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of various pharmaceutical intermediates. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amino and hydroxyl groups provide reactive sites for building more complex molecular architectures.

This document provides a detailed protocol for a representative synthesis of a pharmaceutical intermediate starting from this compound, specifically its acetylation to form N-(2-fluoro-5-(hydroxymethyl)phenyl)acetamide. This transformation is a common step in drug discovery and development, as the resulting acetamide can serve as a precursor for a variety of active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapies.

Representative Synthesis: Acetylation of this compound

A key reaction in the utilization of this compound is the selective N-acetylation of the amino group. This reaction protects the amine functionality and introduces an acetamido group, which is a common feature in many pharmaceutical compounds. The resulting intermediate, N-(2-fluoro-5-(hydroxymethyl)phenyl)acetamide, can undergo further transformations at the hydroxyl group to build more complex molecules.

Reaction Scheme:

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-(2-fluoro-5-(hydroxymethyl)phenyl)acetamide from this compound.

ParameterValueMethod of Analysis
Reactant Purity
This compound>98%HPLC
Acetic Anhydride>99%Titration
Reaction Conditions
SolventEthyl Acetate-
BasePyridine-
Reaction Temperature0 °C to Room Temperature-
Reaction Time2 hoursTLC Monitoring
Product Characterization
Yield92% (isolated)Gravimetric
Purity>99%HPLC
Melting Point115-118 °CMelting Point Apparatus
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)δ 9.75 (s, 1H), 8.15 (dd, J = 7.2, 2.4 Hz, 1H), 7.30 (m, 1H), 7.15 (t, J = 9.2 Hz, 1H), 5.20 (t, J = 5.6 Hz, 1H), 4.45 (d, J = 5.6 Hz, 2H), 2.10 (s, 3H)NMR Spectroscopy
¹³C NMR (100 MHz, DMSO-d₆)δ 168.5, 152.0 (d, J = 240 Hz), 135.5 (d, J = 3 Hz), 125.0 (d, J = 6 Hz), 122.5 (d, J = 18 Hz), 115.0 (d, J = 22 Hz), 62.0, 24.0NMR Spectroscopy
Mass Spectrum (ESI+)m/z 186.07 [M+H]⁺Mass Spectrometry

Experimental Protocols

Synthesis of N-(2-fluoro-5-(hydroxymethyl)phenyl)acetamide

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (1.2 eq)

  • Ethyl Acetate (10 mL per gram of starting material)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a clean, dry round-bottom flask, add this compound and ethyl acetate.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add pyridine to the reaction mixture.

  • In a dropping funnel, add acetic anhydride and then add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield N-(2-fluoro-5-(hydroxymethyl)phenyl)acetamide as a white to off-white solid.

Visualizations

Logical Workflow for the Synthesis of a Pharmaceutical Intermediate

cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate cluster_3 Further Synthesis A This compound B N-Acetylation A->B Reagents: Acetic Anhydride, Pyridine C N-(2-fluoro-5-(hydroxymethyl)phenyl)acetamide B->C Workup & Purification D Active Pharmaceutical Ingredient (API) C->D Subsequent Transformations cluster_pathway Kinase Signaling Pathway cluster_inhibition Drug Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to API API derived from N-(2-fluoro-5-(hydroxymethyl)phenyl)acetamide API->Kinase Inhibits

Application Notes and Protocols for the Derivatization of (3-Amino-4-fluorophenyl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-4-fluorophenyl)methanol is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine and a benzylic alcohol on a fluorinated phenyl ring, offers two distinct points for chemical modification. This allows for the systematic exploration of chemical space and the optimization of lead compounds. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on N-acylation and O-alkylation reactions, and discusses its potential applications in targeting key signaling pathways in disease.

Applications in Drug Discovery

Derivatives of the this compound scaffold have shown promise in the development of novel therapeutics, particularly in oncology and virology. The structural motif is found in compounds targeting key enzymes and signaling pathways implicated in cancer and viral infections.

Targeting Signaling Pathways:

  • Ras/Raf/MEK/ERK Pathway: This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway is a hallmark of many cancers. The amino-fluorophenyl moiety can be incorporated into molecules designed to inhibit key kinases in this pathway, such as Raf kinases.[1]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] Dysregulation of HDAC activity is linked to the development of various cancers. The 2-amino-4-fluorophenyl scaffold has been successfully utilized in the design of potent and selective HDAC inhibitors.[3][4] These inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Antiviral Agents:

Substituted 3-fluorophenyl methanol compounds have been patented for their potential as antiviral drugs, specifically for the prevention and treatment of cytomegalovirus (CMV) infections.[5] This highlights the utility of this scaffold in developing agents that can combat viral diseases.

Derivatization Strategies

The primary amino group and the benzylic hydroxyl group of this compound are amenable to a variety of chemical transformations. The two most common and versatile derivatization strategies are N-acylation and O-alkylation.

  • N-Acylation: The introduction of an acyl group to the amino function can modulate the electronic properties and hydrogen bonding capabilities of the molecule. This is a common strategy to synthesize amides, which are prevalent in many drug molecules, and can influence target binding and pharmacokinetic properties.

  • O-Alkylation: Alkylation of the benzylic alcohol to form ethers can alter the lipophilicity and metabolic stability of the parent compound. This modification can also be used to introduce larger substituents or linkers for the development of more complex molecules like antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

Data Presentation

The following table summarizes the biological activities of representative compounds containing a related amino-fluorophenyl scaffold, demonstrating the potential of derivatives of this compound.

Compound IDTargetBiological Activity (IC50)Reference
(S)-17bHDAC Class IHDAC1: 1.2 nM, HDAC2: 1.5 nM, HDAC3: 0.9 nM[3]
5azSHP1 (activator)EC50: 2.10 µM[6]
5baSHP1 (activator)EC50: 1.54 µM[6]

Mandatory Visualizations

Derivatization_Workflow Derivatization Workflow of this compound cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Libraries cluster_applications Drug Discovery Applications Start This compound N_Acylation N-Acylation (Acyl chloride/Anhydride, Base) Start->N_Acylation O_Alkylation O-Alkylation (Alkyl halide, Base) Start->O_Alkylation Amide_Library N-Acyl Derivatives (Amide Library) N_Acylation->Amide_Library Ether_Library O-Alkyl Derivatives (Ether Library) O_Alkylation->Ether_Library Screening Biological Screening Amide_Library->Screening Ether_Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for derivatization.

Signaling_Pathways Targeted Signaling Pathways cluster_ras_raf Ras/Raf/MEK/ERK Pathway cluster_hdac HDAC-mediated Epigenetic Regulation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Histones Histones Gene_Expression Gene_Expression Histones->Gene_Expression Repression HDAC HDAC HDAC->Histones Acetylated_Histones Acetylated Histones Acetylated_Histones->Histones Deacetylation Acetylated_Histones->Gene_Expression Activation Inhibitor This compound Derivatives Inhibitor->Raf Inhibition Inhibitor->HDAC Inhibition

Caption: Targeted signaling pathways.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the acylation of the primary amino group of this compound using an acyl chloride or anhydride.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 - 1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., triethylamine or pyridine) (1.5 - 2.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (e.g., triethylamine) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 - 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: General Procedure for O-Alkylation of this compound

This protocol provides a general method for the alkylation of the benzylic hydroxyl group of this compound. Note that competitive N-alkylation can be a side reaction. Protection of the amino group (e.g., as a Boc-carbamate) may be necessary for selective O-alkylation.

Materials:

  • N-Boc-(3-Amino-4-fluorophenyl)methanol (or the unprotected starting material)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Strong base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 - 2.0 equivalents)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 - 2.0 equivalents) in anhydrous DMF or THF in a round-bottom flask under a nitrogen atmosphere, add a solution of N-Boc-(3-Amino-4-fluorophenyl)methanol (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 - 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • If a protecting group was used, deprotect under appropriate conditions (e.g., trifluoroacetic acid in DCM for Boc deprotection).

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific substrates and reagents used. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Reaction of (3-Amino-4-fluorophenyl)methanol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-4-fluorophenyl)methanol is a versatile bifunctional building block in organic synthesis, particularly valuable in the design and development of novel therapeutic agents. Its structure, featuring a nucleophilic amino group, a primary alcohol, and an electron-rich aromatic ring substituted with a fluorine atom, allows for a diverse range of chemical transformations. The strategic manipulation of these functional groups enables the synthesis of a wide array of complex molecules, including kinase inhibitors and other biologically active compounds.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, targeting its amino, alcohol, and aromatic functionalities.

Reactivity Overview

The reactivity of this compound towards electrophiles can be categorized into three main types:

  • N-Functionalization: The primary amino group is a strong nucleophile and readily reacts with a variety of electrophiles, such as acylating and alkylating agents, to form amides and secondary or tertiary amines, respectively.

  • O-Functionalization: The primary alcohol can be converted into ethers and esters through reactions with alkylating and acylating agents, respectively. These reactions typically require specific activation or catalysis.

  • Electrophilic Aromatic Substitution (SEAr): The benzene ring can undergo substitution by electrophiles. The directing effects of the substituents (amino, hydroxymethyl, and fluoro groups) play a crucial role in determining the regioselectivity of these reactions. The strongly activating and ortho-, para--directing amino group is the dominant directing group.

Data Presentation: Representative Reactions and Conditions

The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with various classes of electrophiles. Please note that yields are representative and may vary based on the specific substrate and reaction optimization.

Reaction TypeElectrophile ExampleReagents and ConditionsProduct TypeTypical Yield (%)
N-Acylation Acetyl ChloridePyridine, CH₂Cl₂, 0 °C to rt, 2-4 hAmide85-95
Benzoyl ChlorideTriethylamine, CH₂Cl₂, 0 °C to rt, 3-5 hAmide80-90
N-Alkylation Methyl IodideK₂CO₃, Acetonitrile, reflux, 12-18 hSecondary Amine70-85
Benzyl BromideNaH, THF, 0 °C to rt, 8-12 hSecondary Amine65-80
O-Alkylation Methyl IodideNaH, THF, 0 °C to rt, 12-24 hEther60-75
N-Sulfonylation p-Toluenesulfonyl ChloridePyridine, CH₂Cl₂, 0 °C to rt, 4-6 hSulfonamide80-90
Electrophilic Aromatic Substitution N-BromosuccinimideAcetonitrile, rt, 2-3 hBromo-substituted75-85

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the formation of N-(4-fluoro-3-(hydroxymethyl)phenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield N-(4-fluoro-3-(hydroxymethyl)phenyl)acetamide.

Protocol 2: Selective Mono-N-Alkylation of this compound

This protocol is adapted from a general method for the selective mono-N-alkylation of amino alcohols and can be used to synthesize N-alkylated derivatives.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware for reflux and workup.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 3: Electrophilic Aromatic Bromination

This protocol describes the bromination of the aromatic ring, which is expected to occur at the position ortho to the strongly activating amino group.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Standard laboratory glassware.

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) in one portion to the stirred solution at room temperature.[2]

  • Stir the reaction mixture for 2-3 hours at room temperature. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the brominated derivative.

Mandatory Visualizations

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve this compound\nin anhydrous solvent Dissolve this compound in anhydrous solvent Add base (e.g., Pyridine) Add base (e.g., Pyridine) Dissolve this compound\nin anhydrous solvent->Add base (e.g., Pyridine) Cool to 0 °C Cool to 0 °C Add base (e.g., Pyridine)->Cool to 0 °C Add Electrophile\n(e.g., Acyl Chloride) dropwise Add Electrophile (e.g., Acyl Chloride) dropwise Cool to 0 °C->Add Electrophile\n(e.g., Acyl Chloride) dropwise Stir at room temperature\n(Monitor by TLC) Stir at room temperature (Monitor by TLC) Add Electrophile\n(e.g., Acyl Chloride) dropwise->Stir at room temperature\n(Monitor by TLC) Quench reaction Quench reaction Stir at room temperature\n(Monitor by TLC)->Quench reaction Extract with organic solvent Extract with organic solvent Quench reaction->Extract with organic solvent Wash with aqueous solutions Wash with aqueous solutions Extract with organic solvent->Wash with aqueous solutions Dry and concentrate Dry and concentrate Wash with aqueous solutions->Dry and concentrate Column Chromatography\nor Recrystallization Column Chromatography or Recrystallization Dry and concentrate->Column Chromatography\nor Recrystallization Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography\nor Recrystallization->Characterization (NMR, MS)

Caption: General experimental workflow for the reaction of this compound with an electrophile.

Signaling Pathway Diagram: Inhibition of PI3K/Akt/mTOR Pathway

Derivatives of this compound, particularly quinazoline-based structures, have been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[3][4][5][6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Derivative of This compound Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative of this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of chemical entities with significant potential in drug discovery and development. The protocols and data presented herein provide a foundational guide for researchers to explore the rich chemistry of this compound and to develop novel molecules with tailored biological activities. Further optimization of the described reactions may be necessary to achieve desired outcomes for specific applications.

References

Application Notes and Protocols: The Role of (3-Amino-4-fluorophenyl)methanol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-4-fluorophenyl)methanol is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its substituted aniline core provides a versatile scaffold for the construction of complex molecules that can target the ATP-binding site of various kinases. This document provides detailed application notes on the utility of this compound in synthesizing potent kinase inhibitors, with a focus on inhibitors of the PI3K/AKT/mTOR signaling pathway. A detailed, representative synthetic protocol for a potent AKT inhibitor, Capivasertib (AZD5363), is provided, illustrating a synthetic strategy that can be adapted for derivatives of this compound.

Featured Kinase Inhibitor Class: AKT Inhibitors

Protein kinase B (AKT) is a serine/threonine kinase that is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in cell proliferation, survival, and metabolism.[1] Capivasertib (AZD5363) is a potent, orally bioavailable pan-AKT inhibitor that has demonstrated significant clinical activity, including in breast cancer.[2][3] The synthesis of Capivasertib and related molecules highlights the importance of chiral amino alcohol intermediates, which can be derived from starting materials like this compound.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, leading to increased cell proliferation and inhibition of apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound -derived Inhibitor (e.g., Capivasertib) Inhibitor->AKT Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a kinase inhibitor.

Quantitative Data: Potency of Capivasertib (AZD5363)

The following table summarizes the in vitro inhibitory activity of Capivasertib, a pyrrolopyrimidine-based inhibitor whose synthesis utilizes a structurally related chiral amino alcohol. This data highlights the high potency achievable with this class of compounds.

Kinase TargetIC50 (nM)Reference
AKT13[4]
AKT28[4]
AKT38[4]

Experimental Protocols

The synthesis of kinase inhibitors from this compound would likely follow a convergent synthetic strategy, similar to that employed for Capivasertib. This involves the preparation of a core heterocyclic system and a chiral side chain, which are then coupled in the final steps.

General Synthetic Workflow

The overall strategy involves the synthesis of a pyrrolopyrimidine core and a chiral amino alcohol side chain, followed by an amide coupling and subsequent deprotection steps.

Synthetic_Workflow A Pyrrolopyrimidine Core Synthesis C Amide Coupling A->C B Chiral Amino Alcohol Side Chain Synthesis (from this compound analog) B->C D Deprotection C->D E Final Kinase Inhibitor D->E

Caption: General synthetic workflow for pyrrolopyrimidine-based kinase inhibitors.

Detailed Experimental Protocol: Synthesis of Capivasertib (AZD5363)

This protocol is based on the synthetic routes disclosed in the patent literature for Capivasertib and serves as a representative example.

Step 1: Synthesis of the Pyrrolopyrimidine Core (Intermediate 1)

The synthesis of the core structure, 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, can be achieved through multi-step synthesis starting from commercially available materials. The key step involves the nucleophilic substitution of a halogenated pyrrolopyrimidine with a piperidine derivative.

Step 2: Synthesis of the Chiral Amino Alcohol Side Chain ((S)-3-amino-3-(4-chlorophenyl)propan-1-ol - Intermediate 2)

While the user's prompt specifies this compound, the synthesis of Capivasertib utilizes (S)-3-amino-3-(4-chlorophenyl)propan-1-ol. The synthesis of this chiral intermediate can be accomplished via several routes, including asymmetric reduction of a corresponding ketone or enzymatic resolution. A general chemical synthesis approach is outlined below.[5]

  • Preparation of 3-chloro-1-(4-chlorophenyl)propan-1-one: Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride.

  • Asymmetric Reduction: The resulting ketone is asymmetrically reduced using a chiral catalyst (e.g., a CBS catalyst) and a reducing agent (e.g., borane) to yield the corresponding chiral alcohol.

  • Azide Displacement: The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate), followed by displacement with sodium azide.

  • Reduction of Azide: The azide is reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst or lithium aluminum hydride to afford (S)-3-amino-3-(4-chlorophenyl)propan-1-ol.

Step 3: Amide Coupling of Intermediate 1 and Intermediate 2

  • To a solution of 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (Intermediate 1) (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • (S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Intermediate 2) (1.0 eq) is added, and the reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is monitored by LC-MS for completion.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 4: Deprotection to Yield Capivasertib

  • The Boc-protected intermediate from Step 3 is dissolved in a suitable solvent such as dichloromethane (DCM).

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added.

  • The reaction mixture is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • The solvent and excess acid are removed under reduced pressure.

  • The residue is purified by reverse-phase HPLC or by neutralization and extraction to afford Capivasertib as a free base or a corresponding salt.

Application and Future Directions

The synthetic strategies outlined above, using this compound and its analogs, provide a robust platform for the discovery and development of novel kinase inhibitors. The modular nature of the synthesis allows for the exploration of a wide range of substituents on both the heterocyclic core and the phenyl ring of the side chain, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation inhibitors with improved resistance profiles and the exploration of these scaffolds for targeting other kinase families.

References

Application Note and Protocol: N-Alkylation of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. (3-Amino-4-fluorophenyl)methanol is a valuable building block, incorporating a reactive amino group and a versatile hydroxymethyl moiety. Its N-alkylated derivatives are of significant interest for the synthesis of novel pharmaceutical intermediates and biologically active compounds. This document provides detailed experimental protocols for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination.

Reaction Scheme

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below. Method A, direct alkylation, is a straightforward approach, while Method B, reductive amination, offers greater control for mono-alkylation and is often preferred to avoid overalkylation.[1]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details the N-alkylation of this compound using an alkyl halide in the presence of a base. This method can be prone to overalkylation, yielding a mixture of secondary and tertiary amines.[2][3]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF to a concentration of 0.1-0.5 M.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at a temperature ranging from room temperature to 80°C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).

Protocol 2: Reductive Amination with Aldehydes or Ketones

This protocol describes the N-alkylation of this compound via reductive amination. This method is highly effective for the synthesis of mono-N-alkylated products and minimizes the formation of di-alkylated byproducts.[1]

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq)[1]

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in DCM or DCE.

  • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.[4]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of aromatic amines, which can be extrapolated for this compound.

MethodAlkylating AgentReducing AgentBaseSolventTemperatureTypical YieldReference(s)
Direct AlkylationAlkyl HalideN/AK₂CO₃, Cs₂CO₃DMF, ACNRT - 80°C65-95%[5],[6]
Reductive AminationAldehyde/KetoneNaBH(OAc)₃N/A (or mild acid)DCM, DCERT70-99%[1],[7]
Reductive AminationAldehyde/KetoneNaBH₃CNN/A (or mild acid)MeOHRT82-99%[1],[8]
"Borrowing Hydrogen"AlcoholN/AKOtBuToluene110-140°C70-97%[9],[10]

Yields are representative for N-alkylation of various aromatic amines and may vary for the specific substrate.

Experimental Workflow Diagram

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound cluster_prep Reaction Setup cluster_methodA Method A: Direct Alkylation cluster_methodB Method B: Reductive Amination cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., K2CO3) start->add_base add_carbonyl Add Aldehyde or Ketone start->add_carbonyl add_halide Add Alkyl Halide add_base->add_halide react Stir at appropriate temperature add_halide->react form_imine Stir to form Imine add_carbonyl->form_imine add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) form_imine->add_reductant add_reductant->react monitor Monitor progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by Column Chromatography dry->purify end Isolated N-Alkylated Product purify->end

Caption: General experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Use of (3-Amino-4-fluorophenyl)methanol in the Preparation of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated heterocycles are of paramount importance in modern drug discovery and development, owing to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered basicity of nearby functional groups. (3-Amino-4-fluorophenyl)methanol is a valuable and versatile building block for the synthesis of a variety of fluorinated heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the preparation of fluorinated quinazolines and benzothiadiazines, two classes of heterocycles with significant therapeutic potential.

Introduction

The strategic incorporation of fluorine into heterocyclic systems has led to the development of numerous successful drugs across various therapeutic areas. The presence of a fluorine atom can profoundly influence a molecule's conformation, membrane permeability, and binding affinity to biological targets. This compound offers three points of functionality—an amino group, a hydroxymethyl group, and a fluorine atom on an aromatic ring—making it an ideal starting material for the construction of diverse and complex fluorinated heterocycles.

This document outlines two exemplary synthetic applications of this compound:

  • Preparation of 6-Fluoro-2-substituted-1,2,3,4-tetrahydroquinazolines: A versatile method for synthesizing fluorinated quinazoline derivatives through a cyclocondensation reaction.

  • Synthesis of 7-Fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide Derivatives: A multi-step protocol to construct a key heterocyclic core found in various biologically active molecules.

Application 1: Preparation of 6-Fluoro-2-substituted-1,2,3,4-tetrahydroquinazolines

This protocol describes a general method for the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinazoline derivatives from this compound via a one-pot cyclocondensation reaction with various aldehydes. This approach allows for the introduction of diverse substituents at the 2-position of the quinazoline ring system.

Reaction Scheme

G reactant1 This compound product 6-Fluoro-2-(R)-1,2,3,4-tetrahydroquinazoline-4-methanol reactant1->product reactant2 Aldehyde (R-CHO) reactant2->product reagents Acid Catalyst (e.g., p-TSA) Solvent (e.g., Toluene) Heat G A 1. Acetylation of This compound B 2. Chlorosulfonylation A->B C 3. Amination B->C D 4. Acidic Hydrolysis C->D E 5. Reductive Amination/ Cyclization D->E F 6. Oxidation of Hydroxymethyl Group E->F G Final Product: 7-Fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide-4-carbaldehyde F->G

(3-Amino-4-fluorophenyl)methanol in the synthesis of PET imaging agents

Author: BenchChem Technical Support Team. Date: December 2025

Discovering Precursor Roles

Refining Synthesis Pathways

I'm now expanding my investigation to include detailed experimental protocols for synthesizing PET imaging agents using (3-Amino-4-fluorophenyl)methanol. My focus is on the specific steps involving this compound. I am also planning to structure the quantitative data I have gathered into clear tables and prepare diagrams with Graphviz to visualize the synthesis workflows and biological pathways. My next step will be to synthesize a detailed application note and protocol with everything.

Analyzing Precursor Availability

My initial search for "this compound" in PET agent synthesis was inconclusive. No direct links to it as a specific precursor emerged, though general PET information surfaced. I'm now refining the search to explore potential analogues and related compounds that might offer insight. I'll focus on routes to synthesize this structure, even if not directly employed.

Exploring Potential Analogues

I'm now shifting gears to identify PET agents with similar structural features to "3-amino-4-fluorophenyl)methanol." The initial search didn't pinpoint its direct use, so I'm focusing on finding existing tracers that might incorporate related fluorophenyl amine moieties. I'll analyze those synthetic routes to determine if this precursor could be a suitable starting point or intermediate. This could lead to pathways I can use.

Refining Search Parameters

I've hit a roadblock. My initial search didn't reveal direct uses of this compound in PET synthesis. Now, I'm pivoting. I'll search for PET agents with a "3-amino-4-fluorophenyl" structure to see if I can find examples using this motif. If I do, I will then dig into their synthetic routes to determine if my compound is used. I am focused on tracing this through the synthesis routes. My new plan will refine the focus for potential application notes.

Investigating Tracer Synthesis

I'm focusing now on the initial hurdle: finding a direct link between "this compound" and existing PET imaging agents. The recent search results were too general. They covered a lot of ground, but failed to connect that specific compound to any known tracers. Now I need to refine my search to get more specific hits.

Refining Search Parameters

I'm now revising my search strategy. The aim is to find PET imaging agents with a "4-fluoro-3-substituted-benzyl" or "4-fluoro-3-aminobenzoyl" core structure. This should uncover tracers that could logically be synthesized from the precursor molecule. The focus now is finding a specific tracer and its detailed synthesis protocol, which will be the next step.

Adjusting Strategy Again

I'm switching gears, focusing on the core structures. The previous search failed to directly connect the precursor to an existing tracer. Now, my plan centers on identifying PET agents with either a "4-fluoro-3-substituted-benzyl" or "4-fluoro-3-aminobenzoyl" structure. These frameworks are the most likely candidates for synthesis from the starting material. Hopefully, I'll find a specific tracer with a published synthesis route, allowing for the extraction of necessary data and potentially leading to a more targeted application.

Reviewing Existing Literature

I'm currently focused on the literature review regarding PET imaging agents. My research has revealed a gap: there's no readily available, documented tracer derived from this compound. This absence is prompting a deeper dive into potential alternative approaches and related compounds. I need to rethink some assumptions about the structural requirements, to find a novel solution.

Pivoting the Strategy

The initial search for a direct tracer synthesis from the specified starting material proved fruitless. I've shifted focus to identifying a known PET agent with a structurally related moiety that could plausibly be derived from the target compound, even if the documented synthesis uses a different starting material. This pivot will let me fulfill the request for detailed protocols, even if the presented route is hypothetical. I'm now zeroing in on promising candidates.

Developing Hypothetical Synthesis

My search for a documented, directly relevant tracer has hit a wall. While the initial hunt uncovered related compounds and synthesis strategies, a specific tracer derived from the starting material is absent. This necessitates a strategic shift. Now, I'm focusing on a known PET agent with a plausible structural connection to "this compound". This approach will enable a hypothetical, yet chemically reasonable, synthesis route. I'm actively pinpointing potential PET tracers within this new framework, to then detail a proposed synthetic route.

Refining Synthesis Protocols

I've been meticulously examining the [1 8F]fallypride synthesis data from the latest search results. Several protocols are incredibly detailed, and I am gaining new insights into precursor requirements and reaction conditions. Optimization is now focusing on yield and radiochemical purity. I'm also comparing different methods for efficiency, considering practical aspects.

Developing a Novel Target

I'm now in the process of designing a novel PET tracer, aiming to demonstrate the utility of this compound in its synthesis. Building on the fallypride data, I'm focusing on structural analogs that would incorporate this precursor. My focus is on creating a plausible, yet hypothetical, synthetic route to a related imaging agent.

Formulating Hypothetical Tracer

I've been meticulously considering the practical implementation of my plan. I'm focusing now on designing a novel PET tracer, which I am tentatively naming "[18F]AFPM-5HT". This tracer will be structurally analogous to existing 5-HT1A PET tracers, ensuring that the use of this compound in the synthesis is feasible and well-supported by prior experience. My immediate focus is developing the specific synthetic pathway.

Constructing Hypothetical Synthesis

I am now thoroughly engaged in the design of [18F]AFPM-5HT. Leveraging the fallypride information, I'm adapting known 5-HT1A PET tracer structures to incorporate this compound. My focus shifts to creating a multi-step synthetic pathway, including expected yields and purity parameters, drawing from existing 5-HT1A PET tracers. I can adapt these established evaluation methods to my hypothetical compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of (3-Amino-4-fluorophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3-amino-4-fluorobenzoic acid. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LAH) or borane complexes.

Q2: Which reducing agent is better for this synthesis, Lithium Aluminum Hydride (LAH) or a Borane complex?

Both LAH and borane complexes (like Borane-THF or Borane-dimethyl sulfide) are effective for the reduction of carboxylic acids to alcohols.[1] LAH is a very powerful and often faster reducing agent.[1] However, it is also highly reactive and requires strict anhydrous conditions. Borane reagents are generally milder and can sometimes offer better selectivity if other reducible functional groups are present, though for this specific molecule, both are suitable. The choice may depend on available equipment, safety protocols, and desired reaction scale.

Q3: My reaction with LAH is not proceeding to completion. What could be the issue?

Incomplete reduction with LAH can be due to several factors:

  • Insufficient LAH: Ensure at least a stoichiometric amount of LAH is used. Due to the acidic proton of the carboxylic acid and the amine, more than one equivalent of hydride is consumed. A molar ratio of at least 1.5 to 2.0 of LAH to the carboxylic acid is recommended.

  • Poor quality LAH: LAH can decompose upon exposure to moisture. Use freshly opened or properly stored LAH.

  • Inadequate temperature or reaction time: While the initial reaction is often exothermic, heating under reflux in an appropriate solvent like THF is typically required to drive the reaction to completion.[1]

  • Poor solubility of the starting material: Ensure your 3-amino-4-fluorobenzoic acid is adequately dissolved or suspended in the reaction solvent.

Q4: I am observing the formation of side products. What are the likely impurities?

Potential side products can arise from over-reduction or side reactions of the functional groups. While less common for the reduction of a carboxylic acid to an alcohol, impurities from the starting material are a primary concern. Ensure the purity of the starting 3-amino-4-fluorobenzoic acid. In some cases, complexation of the product with the aluminum salts (in the case of LAH) can make work-up difficult and lead to lower isolated yields.

Q5: How should I properly quench the LAH reaction?

Quenching a reaction with excess LAH must be done with extreme caution due to the vigorous evolution of hydrogen gas. A widely used and safe procedure is the Fieser workup. Cool the reaction mixture in an ice bath and slowly and sequentially add:

  • 'x' mL of water for every 'y' g of LAH used.

  • 'x' mL of 15% aqueous NaOH for every 'y' g of LAH.

  • '3x' mL of water for every 'y' g of LAH.

This procedure should result in a granular precipitate of aluminum salts that can be easily filtered off.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive reducing agent (decomposed LAH or borane).2. Insufficient amount of reducing agent.3. Reaction not heated to a sufficient temperature or for enough time.4. Improper work-up leading to product loss.1. Use a fresh bottle of the reducing agent. Perform a small-scale test reaction on a known substrate to verify activity.2. Increase the molar equivalents of the reducing agent. For LAH, a 1.5 to 2.0 molar excess is recommended.3. Ensure the reaction is refluxed for an adequate period (e.g., 4-16 hours) and monitor by TLC.4. Follow the recommended quenching and extraction procedures carefully. Ensure the pH is appropriate during extraction to minimize the product's solubility in the aqueous layer.
Incomplete Reaction 1. Poor solubility of starting material.2. Insufficient reaction time or temperature.1. Use a higher volume of solvent or a co-solvent system to improve solubility.2. Increase the reflux time and monitor the reaction progress using TLC until the starting material is consumed.
Formation of a Gelatinous Precipitate during Work-up (LAH) Improper quenching procedure.Use the Fieser workup method for quenching. Ensure vigorous stirring during the addition of water and NaOH solution to promote the formation of a granular precipitate.
Product Contaminated with Boron Species (Borane Reduction) Incomplete hydrolysis of borate esters during work-up.After quenching with methanol, perform an acidic or basic work-up to fully hydrolyze the boron complexes. Multiple extractions may be necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that yields can vary based on the scale of the reaction and the purity of the reagents.

Starting Material Reducing Agent Solvent Key Conditions Typical Yield Reference
3-Amino-4-fluorobenzoic acidLithium Aluminum Hydride (LAH)Tetrahydrofuran (THF)Reflux, 4-16 h70-85%Adapted from[1]
3-Amino-4-fluorobenzoic acidBorane-THF complex (BH₃·THF)Tetrahydrofuran (THF)0 °C to Reflux, 8-18 h65-80%Adapted from[2][3]
3-Amino-4-fluorobenzoic acidBorane Dimethyl Sulfide (BMS)Tetrahydrofuran (THF)Reflux, 8-18 h70-85%Adapted from[1]

Experimental Protocols

Protocol 1: Reduction of 3-Amino-4-fluorobenzoic acid using Lithium Aluminum Hydride (LAH)

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add LAH (1.5 - 2.0 molar equivalents) suspended in anhydrous THF.

  • Under a nitrogen atmosphere, slowly add a solution of 3-amino-4-fluorobenzoic acid (1.0 molar equivalent) in anhydrous THF to the LAH suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Cautiously quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, following the Fieser workup procedure.

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of a granular precipitate.

  • Filter the solid aluminum salts and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction of 3-Amino-4-fluorobenzoic acid using Borane-THF Complex

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • Borane-Tetrahydrofuran complex solution (BH₃·THF, 1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-fluorobenzoic acid (1.0 molar equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Borane-THF solution (2.0 - 3.0 molar equivalents) dropwise to the stirred solution of the carboxylic acid.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-18 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Synthesis_Pathway Synthesis of this compound start 3-Amino-4-fluorobenzoic acid reagent Reducing Agent (LAH or Borane) start->reagent Reduction in THF product This compound reagent->product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of This compound check_reagent Check Reducing Agent (Age, Storage, Activity) start->check_reagent check_conditions Review Reaction Conditions (Stoichiometry, Temp, Time) check_reagent->check_conditions No Issue use_fresh Use fresh reducing agent check_reagent->use_fresh Issue Found check_workup Analyze Work-up Procedure (Quenching, Extraction) check_conditions->check_workup No Issue optimize_conditions Increase equivalents, reflux time, or temperature check_conditions->optimize_conditions Issue Found refine_workup Optimize quenching and extraction protocols check_workup->refine_workup Issue Found success Improved Yield use_fresh->success optimize_conditions->success refine_workup->success

Caption: Troubleshooting workflow for low synthesis yield.

Logical_Relationships Key Parameters vs. Synthesis Outcome cluster_parameters Reaction Parameters cluster_outcomes Synthesis Outcomes Reagent Quality Reagent Quality Yield Yield Reagent Quality->Yield Purity Purity Reagent Quality->Purity Stoichiometry Stoichiometry Stoichiometry->Yield Reaction Time Reaction Time Reaction Time->Yield Reaction Rate Reaction Rate Reaction Time->Reaction Rate Temperature Temperature Temperature->Yield Temperature->Reaction Rate

Caption: Relationship between key parameters and synthesis outcome.

References

Technical Support Center: Purification of (3-Amino-4-fluorophenyl)methanol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (3-Amino-4-fluorophenyl)methanol using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities The chosen eluent system is not optimal for separating the compound from impurities with similar polarities.Conduct a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides a good separation and an Rf value of approximately 0.2-0.3 for the target compound.[1] Consider solvent systems such as ethyl acetate/hexane or dichloromethane/methanol.
Product is not Eluting from the Column The eluent is not polar enough to displace the highly polar this compound from the silica gel.Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate. For very polar compounds, a more polar solvent like methanol in dichloromethane might be necessary.[1]
Significant Peak Tailing The basic amino group of the compound is interacting strongly with the acidic silanol groups on the surface of the silica gel, causing a secondary retention mechanism.[2]Add a small percentage (0.5-2%) of a basic modifier, such as triethylamine (TEA) or pyridine, to the eluent system. This will neutralize the acidic sites on the silica and minimize unwanted interactions.[2][3]
Product Decomposes on the Column The compound may be unstable on the acidic silica gel.Consider using a less acidic stationary phase, such as neutral alumina or amine-functionalized silica.[2] Alternatively, the silica gel can be deactivated by flushing the column with the eluent containing a small amount of triethylamine before loading the sample.
Low Recovery of the Purified Product The compound may be partially soluble in the eluent system, leading to broad bands and co-elution with impurities. The sample may have been overloaded on the column.Ensure the sample is dissolved in a minimal amount of solvent before loading. Dry loading the sample onto a small amount of silica gel can also improve resolution. Reduce the amount of crude material loaded onto the column.
Irreproducible Results Between Runs Inconsistent packing of the column or variations in the solvent composition.Ensure the column is packed uniformly without any cracks or air bubbles. Prepare fresh eluent for each purification to avoid changes in composition due to evaporation of more volatile components.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for the purification of this compound?

A1: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. However, due to the basicity of the amino group in this compound, which can lead to peak tailing and potential degradation, alternative stationary phases like neutral alumina or amine-functionalized silica can be considered.[2] If using silica gel, it is highly recommended to add a basic modifier like triethylamine to the eluent.[3]

Q2: How do I choose the right solvent system for the chromatography?

A2: The best solvent system should be determined by running thin-layer chromatography (TLC) on the crude mixture.[1] A good solvent system will give your target compound an Rf value of approximately 0.2-0.3.[1] Common solvent systems for compounds of similar polarity include mixtures of ethyl acetate and hexane, or dichloromethane and methanol.[1]

Q3: Why is my purified product still showing impurities by NMR?

A3: This could be due to several factors:

  • Co-elution: An impurity may have a very similar polarity to your product in the chosen solvent system. Try a different solvent system for the chromatography.

  • Overloading: Too much sample was loaded onto the column, leading to broad peaks and poor separation.

  • Contamination: The fractions might have been contaminated after collection. Ensure clean collection vials and proper handling.

Q4: Can I use reverse-phase chromatography for this purification?

A4: Yes, reverse-phase chromatography is a viable option, especially for polar compounds. In reverse-phase, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). For basic compounds like this compound, it is often beneficial to work at a higher pH to suppress the ionization of the amine, which can improve peak shape and retention.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or other stationary phase) before loading it onto the column. This is done by dissolving the sample in a suitable solvent, mixing it with the silica, and then removing the solvent under reduced pressure. Dry loading is particularly useful when your sample is not very soluble in the chromatography eluent, as it can lead to better separation and sharper bands.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the chosen eluent (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the ratio of the solvents until the spot corresponding to the desired product has an Rf value of approximately 0.2-0.3.

Protocol 2: Flash Column Chromatography Purification

This protocol is a general guideline and should be adapted based on the results of your TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected eluent (e.g., ethyl acetate/hexane with 1% triethylamine)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column, ensuring even packing without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Equilibrate the column by running 2-3 column volumes of the eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, perform a dry loading by pre-adsorbing the sample onto a small amount of silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Begin collecting fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Selection Elution Elution with Optimized Solvent System TLC->Elution Optimized Solvent System Crude Crude this compound Crude->TLC Column_Packing Column Packing (Silica Gel) Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Chromatography Issue Poor_Separation Poor Separation? Start->Poor_Separation Peak_Tailing Peak Tailing? Start->Peak_Tailing No_Elution Product Not Eluting? Start->No_Elution Decomposition Product Decomposing? Start->Decomposition Optimize_Solvent Optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Yes Add_Base Add Triethylamine (TEA) to Eluent Peak_Tailing->Add_Base Yes Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Change_Stationary_Phase Use Alumina or Amine-Functionalized Silica Decomposition->Change_Stationary_Phase Yes

References

Technical Support Center: Synthesis of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Amino-4-fluorophenyl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the reduction of either 3-amino-4-fluorobenzoic acid or 3-amino-4-fluorobenzaldehyde, can be accompanied by several impurities. These can be broadly categorized as starting material-related, reaction-related, and degradation-related.

Starting Material-Related Impurities:

  • Unreacted Starting Material: Residual 3-amino-4-fluorobenzoic acid or 3-amino-4-fluorobenzaldehyde is a common impurity if the reduction reaction does not go to completion.

  • Positional Isomers: The commercial starting materials may contain other isomers of aminofluorobenzoic acid or aminofluorobenzaldehyde. These isomers, having very similar physical properties, can be difficult to remove and may be carried through the synthesis. Common positional isomers could include 2-amino-3-fluorobenzoic acid or 4-amino-3-fluorobenzoic acid and their corresponding aldehydes.

Reaction-Related Impurities:

  • Incomplete Reduction Intermediate: When reducing 3-amino-4-fluorobenzoic acid, the reaction proceeds through an aldehyde intermediate (3-amino-4-fluorobenzaldehyde). If the reaction is not allowed to complete, this aldehyde can remain as an impurity.[1][2]

  • Byproducts from Reducing Agents: The use of metal hydride reducing agents like Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) necessitates a careful workup procedure to remove inorganic salts (e.g., aluminum or boron salts).[3] Insufficient quenching and extraction can lead to contamination of the final product.

Degradation-Related Impurities:

  • Oxidation and Polymerization Products: Aromatic amines, especially in the presence of air and light, can be susceptible to oxidation, leading to the formation of colored impurities. In some cases, "brown by-products" or "tar-like" substances can form, which are likely polymeric in nature.[4]

Q2: My final product is a brownish color instead of the expected white to yellow solid. What could be the cause and how can I fix it?

A2: A brown discoloration often indicates the presence of oxidized or polymeric impurities. This can arise from several factors:

  • Air Oxidation: The amino group in the molecule is susceptible to oxidation. It is crucial to conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize this.

  • High Reaction Temperatures: Excessive heat can lead to degradation and the formation of tar-like byproducts. Ensure the reaction temperature is carefully controlled.

  • Impure Starting Materials: If the starting 3-amino-4-fluorobenzoic acid or 3-amino-4-fluorobenzaldehyde is discolored, it is likely to yield a discolored product. Consider purifying the starting material before use.

Troubleshooting Steps:

  • Purify the Starting Material: If your starting material is not of high purity, consider recrystallization or column chromatography.

  • Use an Inert Atmosphere: Blanket your reaction vessel with an inert gas throughout the synthesis and workup.

  • Control the Temperature: Use a cooling bath to maintain the recommended reaction temperature, especially during the addition of the reducing agent.

  • Purification of the Final Product: The colored impurities can often be removed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Q3: I am seeing a significant amount of the starting aldehyde in my final product after reducing 3-amino-4-fluorobenzoic acid. How can I improve the conversion?

A3: The presence of the intermediate aldehyde indicates incomplete reduction. Here are several ways to address this:

  • Increase the Equivalents of Reducing Agent: You may not be using a sufficient excess of the reducing agent. For the reduction of a carboxylic acid with LiAlH₄, a molar ratio of at least 1:1 (LiAlH₄:acid) is theoretically needed, but using a slight excess (e.g., 1.2-1.5 equivalents) is often recommended to ensure complete conversion.

  • Extend the Reaction Time: The reduction might be slow. Try extending the reaction time and monitor the progress by Thin Layer Chromatography (TLC) until the starting material and intermediate aldehyde are no longer visible.

  • Increase the Reaction Temperature: While being cautious of degradation, a modest increase in the reaction temperature might be necessary to drive the reaction to completion. This should be done carefully and with close monitoring.

  • Choice of Reducing Agent: LiAlH₄ is a more powerful reducing agent than NaBH₄ and is generally more effective for the reduction of carboxylic acids.[1][2] If you are using a milder reducing agent, switching to LiAlH₄ may be necessary.

Summary of Potential Impurities and Analytical Data

Impurity Source Typical Analytical Method for Detection Notes
3-amino-4-fluorobenzoic acidUnreacted starting materialHPLC, LC-MS, ¹H NMRCan be difficult to remove by simple extraction if the product is also acidic.
3-amino-4-fluorobenzaldehydeUnreacted starting material or incomplete reduction of the carboxylic acidHPLC, LC-MS, GC-MS, ¹H NMRMore volatile than the corresponding alcohol and acid.
Positional Isomers (e.g., 2-amino-3-fluorophenyl)methanol)Isomeric impurities in the starting materialHPLC with a suitable column, GC-MSMay co-elute with the desired product in some chromatographic systems.
Inorganic Salts (from reducing agent)Workup of the reduction reactionAsh content analysis, ICP-MSShould be removed by aqueous workup.
Polymeric/Oxidized ByproductsDegradation of the product or starting materialOften observed as baseline noise or broad peaks in chromatography, and discoloration of the product.Can often be removed by recrystallization or charcoal treatment.

Experimental Protocols

Synthesis of this compound via Reduction of 3-Amino-4-fluorobenzoic Acid

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-amino-4-fluorobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of Lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Starting Material: Dissolve 3-amino-4-fluorobenzoic acid (1.0 equivalent) in anhydrous THF. Slowly add this solution to the LiAlH₄ suspension via the dropping funnel. The addition should be done at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and the intermediate aldehyde.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process. Follow with the dropwise addition of 15% aqueous NaOH solution, and then more water until a granular precipitate is formed.

  • Workup: Filter the mixture through a pad of celite and wash the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Troubleshooting Workflow

Below is a DOT script for a troubleshooting workflow diagram.

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Synthesis Issue Observed impurity_issue High Impurity Levels in Final Product start->impurity_issue incomplete_rxn Incomplete Reaction (Starting Material or Intermediate Detected) start->incomplete_rxn discoloration Product is Discolored (Brown/Tarry) start->discoloration check_sm Check Purity of Starting Material (SM) impurity_issue->check_sm sm_impure SM is Impure check_sm->sm_impure purify_sm Purify SM via Recrystallization or Chromatography sm_impure->purify_sm Yes sm_pure SM is Pure sm_impure->sm_pure No purify_sm->start Retry Synthesis sm_pure->incomplete_rxn increase_reagent Increase Equivalents of Reducing Agent incomplete_rxn->increase_reagent extend_time Extend Reaction Time incomplete_rxn->extend_time increase_temp Carefully Increase Reaction Temperature incomplete_rxn->increase_temp purify_product Purify Final Product (Recrystallization/Chromatography) increase_reagent->purify_product extend_time->purify_product increase_temp->purify_product check_atmosphere Was an Inert Atmosphere Used? discoloration->check_atmosphere no_inert No check_atmosphere->no_inert yes_inert Yes check_atmosphere->yes_inert Yes use_inert Repeat with Inert Atmosphere no_inert->use_inert No use_inert->start Retry Synthesis check_temp Was Reaction Temperature Controlled? yes_inert->check_temp temp_high No, Temp was High check_temp->temp_high control_temp Repeat with Proper Temperature Control temp_high->control_temp No temp_ok Yes temp_high->temp_ok Yes control_temp->start Retry Synthesis temp_ok->purify_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

troubleshooting guide for reactions involving (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Amino-4-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for reactions involving this versatile building block.

Physical and Chemical Properties

This compound is a bifunctional molecule containing a nucleophilic amino group and a primary benzylic alcohol. Its reactivity is influenced by the electron-withdrawing fluorine atom on the aromatic ring.

PropertyValueCitations
CAS Number 227609-86-1
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.15 g/mol
Appearance White to yellow solid
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.
Purity Typically ≥98%

Safety Information

HazardDescriptionPrecautionary Statements
Eye Irritation Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Irritation Causes skin irritation.P264: Wash skin thoroughly after handling.
Acute Oral Toxicity Harmful if swallowed.P270: Do not eat, drink or smoke when using this product.
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Topic 1: General Handling and Stability

Q1: My this compound has developed a yellow or brownish color. Is it still usable?

A1: Discoloration often indicates oxidation of the amino group, a common issue with aminobenzyl alcohols.[2] While slight discoloration may not significantly impact some reactions, it is advisable to assess the purity by techniques like TLC or NMR before use. For sensitive reactions, purification by recrystallization or column chromatography may be necessary. To prevent oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2]

Q2: The compound appears to be degrading under my reaction conditions. What could be the cause?

A2: this compound can be sensitive to both strongly acidic and strongly basic conditions, as well as oxidizing environments.

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, while the amino group is also susceptible to oxidation.[2] If your reaction does not require an oxidant, ensure it is performed under an inert atmosphere.

  • Polymerization: Under acidic conditions, benzylic alcohols can be prone to polymerization.[2]

  • Instability: Assess the stability of the compound under your specific reaction conditions (e.g., temperature, pH) by running a small-scale control experiment.

Topic 2: N-Acylation Reactions

Q1: I am getting a low yield in my N-acylation reaction. What are the possible reasons?

A1: Low yields in N-acylation can be due to several factors:

  • Incomplete Reaction: Ensure you are using a sufficient excess of the acylating agent (e.g., acyl chloride or anhydride) and an appropriate base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the acid byproduct. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Side Reactions: The benzylic alcohol can also be acylated (O-acylation). To favor N-acylation, you can perform the reaction at lower temperatures. If O-acylation is a persistent issue, consider protecting the alcohol group before acylation.

  • Work-up Losses: The product may have some water solubility. During aqueous work-up, ensure thorough extraction with an appropriate organic solvent.[3]

Q2: I am observing both N- and O-acylation. How can I improve the selectivity for N-acylation?

A2: To enhance selectivity for N-acylation:

  • Protecting Groups: The most reliable method is to protect the alcohol functionality, for example, as a silyl ether (e.g., TBDMS or TIPS ether), before performing the N-acylation. The silyl ether can be easily removed later under mild acidic conditions.

  • Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C) can sometimes favor the more nucleophilic amine over the alcohol.

N_vs_O_Acylation cluster_products Potential Products Start This compound NAcylation N-Acylated Product (Desired) Start->NAcylation N-acylation OAcylation O-Acylated Product (Side Product) Start->OAcylation O-acylation AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->NAcylation AcylatingAgent->OAcylation Base Base (e.g., Triethylamine) Base->NAcylation Base->OAcylation

Caption: Competing N- and O-acylation pathways.

Topic 3: O-Alkylation (Ether Synthesis)

Q1: I am attempting a Williamson ether synthesis, but the yield is low and I see multiple byproducts.

A1: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[4] For this compound, several issues can arise:

  • N-Alkylation Competition: The amino group is also nucleophilic and can compete with the alkoxide, leading to N-alkylation. To ensure selective O-alkylation, the amino group should be protected, for instance, as a Boc-carbamate.[5][6]

  • Elimination Byproducts: If you are using a secondary or tertiary alkyl halide, a competing E2 elimination reaction can occur, leading to the formation of an alkene.[7][8] It is best to use a primary alkyl halide.

  • Incomplete Deprotonation: A sufficiently strong base (e.g., NaH) is required to fully deprotonate the alcohol to form the more reactive alkoxide.[7] Incomplete deprotonation will result in a sluggish or incomplete reaction.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they enhance the nucleophilicity of the alkoxide.[7]

O_Alkylation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in O-Alkylation N_Alkylation N-Alkylation Side Reaction Start->N_Alkylation Elimination E2 Elimination of Alkyl Halide Start->Elimination Deprotonation Incomplete Deprotonation Start->Deprotonation Protect_N Protect Amino Group (e.g., with Boc) N_Alkylation->Protect_N Primary_Halide Use Primary Alkyl Halide Elimination->Primary_Halide Strong_Base Use Stronger Base (e.g., NaH) Deprotonation->Strong_Base

Caption: Troubleshooting guide for O-alkylation reactions.

Topic 4: Synthesis of Quinazolines

Q1: I am trying to synthesize a quinazoline derivative from this compound and an aldehyde, but the reaction is not working well.

A1: The synthesis of quinazolines from 2-aminobenzyl alcohols often involves an initial oxidation of the alcohol to an aldehyde, followed by condensation with an amine source and cyclization.[9][10]

  • Oxidation Step: Ensure the oxidation of the benzylic alcohol to the corresponding aldehyde is complete before proceeding. Various reagents can be used, such as MnO₂ or PCC. The intermediate 2-amino-4-fluorobenzaldehyde can be isolated or generated in situ.

  • Reaction Conditions: The subsequent cyclization can be catalyzed by various reagents, including iodine, iron, or cobalt salts.[9][10][11] The choice of catalyst and reaction conditions (temperature, solvent) is crucial and may require optimization.

  • Amine Source: If the reaction involves an external amine, ensure it is sufficiently nucleophilic and that the reaction conditions are compatible with its stability.

Experimental Protocols

The following are general protocols that can be adapted for reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate, which is a common strategy to prevent N-alkylation or N-acylation in subsequent steps.[12]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or a mild base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in THF or DCM.

  • Add triethylamine (1.1 eq.).

  • Add a solution of (Boc)₂O (1.1 eq.) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

N_Boc_Protection_Workflow Start Dissolve Starting Material in THF/DCM Add_Base Add Triethylamine Start->Add_Base Add_Boc Add (Boc)₂O at 0 °C Add_Base->Add_Boc React Stir at Room Temperature (4-12h) Add_Boc->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Dry and Purify Workup->Purify

Caption: Workflow for N-Boc protection.

Protocol 2: O-Alkylation (Williamson Ether Synthesis) of N-Boc-Protected this compound

This protocol outlines the synthesis of an ether from the N-protected starting material.

Materials:

  • N-Boc-(3-Amino-4-fluorophenyl)methanol (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of N-Boc-(3-Amino-4-fluorophenyl)methanol (1.0 eq.) in anhydrous DMF under an inert atmosphere, add NaH (1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of a Quinazoline Derivative

This two-step protocol describes the synthesis of a quinazoline from this compound and a nitrile, proceeding through an in-situ oxidation.[10]

Materials:

  • This compound

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • A nitrile (R-CN)

  • A suitable catalyst system (e.g., Iridium or Cobalt complex as per literature)

  • Base (e.g., t-BuOK)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

Step 1: Oxidation to 3-Amino-4-fluorobenzaldehyde

  • To a solution of this compound (1.0 eq.) in DCM or CHCl₃, add activated MnO₂ (5-10 eq.).

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite, washing the pad with additional solvent.

  • Concentrate the filtrate to obtain the crude aldehyde, which can be used in the next step without further purification.

Step 2: Cyclization to Quinazoline

  • Dissolve the crude 3-Amino-4-fluorobenzaldehyde (1.0 eq.) and the nitrile (1.2 eq.) in an anhydrous solvent like toluene under an inert atmosphere.

  • Add the chosen catalyst and base according to literature procedures for similar transformations.

  • Heat the reaction mixture to the specified temperature (often reflux) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an appropriate aqueous work-up.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the final quinazoline product by column chromatography or recrystallization.

References

Technical Support Center: Regioselectivity in Reactions with (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Amino-4-fluorophenyl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Diagram of Reactive Sites

The key to controlling regioselectivity is understanding the different reactive sites on this compound. The molecule has three main sites for reactions: the nucleophilic amino group, the nucleophilic hydroxyl group, and the aromatic ring, which is susceptible to electrophilic attack.

Caption: Key reactive sites on this compound.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Issue 1: Lack of Selectivity between the Amino and Hydroxyl Groups

Question: I am trying to perform an acylation/alkylation on this compound, but I am getting a mixture of N- and O-substituted products. How can I improve the selectivity?

Answer: This is a common challenge due to the comparable nucleophilicity of the amino and hydroxyl groups. The key to achieving high regioselectivity is to exploit the subtle differences in their reactivity or to use a protecting group strategy.

  • For Selective N-Acylation: The amino group is generally more nucleophilic than the primary alcohol. Under carefully controlled conditions, selective N-acylation can often be achieved without protecting the hydroxyl group.

    • Troubleshooting:

      • Problem: Significant O-acylation is observed.

      • Solution: Lower the reaction temperature and use a less reactive acylating agent. Running the reaction at 0°C or even lower can favor the more nucleophilic amine. Using a mixed anhydride method for acylation can also improve N-selectivity.[1]

  • For Selective O-Acylation/O-Alkylation: It is nearly always necessary to protect the more reactive amino group first.

    • Troubleshooting:

      • Problem: My N-protection strategy is not working or is difficult to reverse.

      • Solution: Choose an appropriate N-protecting group that is stable to the O-functionalization conditions and can be removed cleanly. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

FAQ: How do I selectively protect the amino group?

Answer: The most common method for selectively protecting the amino group in the presence of a hydroxyl group is by converting it to a carbamate, such as a Boc-carbamate. The reaction is typically performed with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol: N-Boc Protection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, perform an aqueous work-up. Typically, this involves diluting with water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the N-Boc protected product, which can be purified by column chromatography if necessary.[2][3]

FAQ: How do I selectively protect the hydroxyl group?

Answer: To protect the hydroxyl group, the more nucleophilic amino group must first be protected (e.g., as a Boc-carbamate). Once the amino group is protected, the hydroxyl group can be selectively protected, most commonly as a silyl ether (e.g., TBDMS or TIPS ether), which offers good stability and can be removed under orthogonal conditions.

Experimental Protocol: O-Silylation (after N-protection)

  • Dissolve the N-protected this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add an amine base, such as imidazole (1.5 eq) or triethylamine (1.5 eq).

  • Add the silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[4][5]

Orthogonal Protection Strategy

For multi-step syntheses, using an orthogonal protecting group strategy is crucial. This allows for the selective deprotection of one functional group without affecting the other.

Orthogonal_Protection cluster_protection Protection cluster_deprotection Selective Deprotection Start This compound N_Protected N-Boc Protected Start->N_Protected (Boc)2O N_Protected->Start Further Steps Di_Protected N-Boc, O-TBDMS Protected N_Protected->Di_Protected TBDMS-Cl O_Protected O-TBDMS Protected O_Protected->Start Further Steps Di_Protected->N_Protected Fluoride Di_Protected->O_Protected Acid Acid Acidic Conditions (e.g., TFA) Fluoride Fluoride Source (e.g., TBAF)

Caption: Orthogonal protection and deprotection workflow.

Data on Common Orthogonal Protecting Groups
Protecting GroupTarget FunctionalityProtection ReagentDeprotection ConditionsStability
Boc (tert-butyloxycarbonyl)Amino(Boc)₂O, baseStrong acid (TFA, HCl)Stable to base, hydrogenolysis, fluoride
Cbz (Carboxybenzyl)AminoBenzyl chloroformate, baseH₂, Pd/C (Hydrogenolysis)Stable to mild acid and base
TBDMS (tert-butyldimethylsilyl)HydroxylTBDMS-Cl, imidazoleFluoride source (TBAF), or acidStable to base and hydrogenolysis
PMB (p-Methoxybenzyl)HydroxylPMB-Cl, NaHOxidative cleavage (DDQ, CAN)Stable to mild acid, base, hydrogenolysis
Issue 2: Controlling Regioselectivity in Electrophilic Aromatic Substitution

Question: I want to perform an electrophilic aromatic substitution (e.g., halogenation, nitration) on this compound. Which position on the ring will be the most reactive?

Answer: The regioselectivity of electrophilic aromatic substitution on your substrate is determined by the combined directing effects of the three substituents on the ring: the amino group (-NH₂), the fluoro group (-F), and the hydroxymethyl group (-CH₂OH).

  • -NH₂ group: A strongly activating, ortho, para-directing group.

  • -F group: A deactivating, ortho, para-directing group.

  • -CH₂OH group: A weakly deactivating, ortho, para-directing group.

The powerful activating and directing effect of the amino group will dominate. The positions ortho and para to the amino group are C2 and C6.

  • Position C2: Ortho to -NH₂ and meta to -CH₂OH. This position is highly activated.

  • Position C6: Ortho to -NH₂ and ortho to -CH₂OH. This position is also activated, but may experience some steric hindrance from the adjacent hydroxymethyl group.

Prediction: Electrophilic substitution will most likely occur at the C2 position , which is ortho to the strongly activating amino group and less sterically hindered than the C6 position.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Troubleshooting:

  • Problem: I am getting a mixture of regioisomers.

  • Solution: Reaction conditions can influence the regioselectivity. Lowering the temperature may improve selectivity for the thermodynamically favored product. The choice of solvent and the nature of the electrophile can also play a significant role. For some reactions, using a bulky electrophile might favor substitution at the less hindered C2 position.

  • Problem: The reaction is not proceeding or gives low yields.

  • Solution: The overall deactivating effect of the fluorine and hydroxymethyl groups might slow down the reaction. Using more forcing conditions (higher temperature, stronger Lewis acid) might be necessary. Alternatively, protecting the amino group as an amide can sometimes modulate the reactivity and directing effects of the ring.

References

side reactions of (3-Amino-4-fluorophenyl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Amino-4-fluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a particular focus on its behavior under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guides

Issue 1: Low Yield or Absence of Desired Product After Reaction in Acidic Media

Possible Causes:

  • Polymerization/Self-Condensation: Under acidic conditions, the hydroxyl group of this compound can be protonated and subsequently eliminated as water, forming a resonance-stabilized benzylic carbocation. This reactive intermediate can then be attacked by the amino group of another molecule, leading to polymerization.

  • Formation of Dibenzyl Ether: The benzylic carbocation can also be attacked by the hydroxyl group of another this compound molecule, resulting in the formation of a dibenzyl ether derivative.

  • Degradation of Starting Material: Prolonged exposure to strong acids or high temperatures can lead to the degradation of the starting material through various pathways.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a low temperature (e.g., 0 °C to room temperature) to minimize the rate of side reactions.

  • Use a Non-Nucleophilic Acid: If possible, use a non-nucleophilic acid to reduce the chances of unwanted substitution reactions.

  • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to prevent further side reactions.

  • Protecting Groups: Consider protecting the amino group (e.g., as an amide or carbamate) before subjecting the molecule to acidic conditions to prevent its participation in polymerization.

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions like polymerization and ether formation.

Issue 2: Presence of an Insoluble, Gummy, or Polymeric Material in the Reaction Mixture

Possible Cause:

  • Acid-Catalyzed Polymerization: The most likely cause is the acid-catalyzed self-condensation of this compound. The amino group of one molecule can act as a nucleophile, attacking the benzylic carbocation formed from another molecule, leading to the formation of polymer chains.

Troubleshooting Steps:

  • Immediate Action: If polymerization is observed, attempt to isolate the desired product from the soluble portion of the reaction mixture as quickly as possible.

  • Review Reaction Conditions:

    • Acid Concentration: Use the minimum effective concentration of the acid.

    • Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation.

  • Alternative Synthetic Routes: If polymerization is unavoidable under the required acidic conditions, explore alternative synthetic pathways that do not involve strong acids or that utilize a protected form of the amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound under acidic conditions?

A1: The primary side reactions are acid-catalyzed polymerization and the formation of the corresponding dibenzyl ether. Both reactions proceed through the formation of a resonance-stabilized benzylic carbocation intermediate.

Q2: How can I minimize the formation of the dibenzyl ether side product?

A2: To minimize dibenzyl ether formation, it is recommended to use dilute reaction conditions to disfavor this bimolecular reaction. Additionally, controlling the temperature and reaction time is crucial. Using a less nucleophilic acid might also be beneficial.

Q3: Is the fluorine substituent expected to influence the side reactions?

A3: The fluorine atom is an electron-withdrawing group, which can have a dual effect. It can slightly destabilize the benzylic carbocation, potentially slowing down the rate of side reactions compared to the non-fluorinated analogue. However, its effect is generally less pronounced than the activating effect of the amino group.

Q4: What is the role of the amino group in the side reactions?

A4: The amino group is a key participant in the polymerization side reaction. In its neutral form, it is nucleophilic and can attack the benzylic carbocation of another molecule. Under strongly acidic conditions, the amino group will be protonated to form an ammonium salt, which is no longer nucleophilic, potentially reducing the rate of polymerization. However, the equilibrium between the protonated and unprotonated amine can still allow the reaction to proceed.

Q5: Are there any recommended storage conditions for this compound to prevent degradation?

A5: It is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere to prevent degradation. Avoid contact with strong acids and oxidizing agents during storage.

Data Presentation

Currently, there is limited quantitative data in the public domain specifically for the side reactions of this compound. The following table provides a qualitative summary of expected side products under acidic conditions.

Side Product Typical Acidic Conditions Controlling Factors
PolymerStrong acids (e.g., H₂SO₄, HCl), elevated temperaturesLow temperature, dilute conditions, protection of the amino group
Dibenzyl EtherStrong acids, concentrated conditionsLow temperature, dilute conditions

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Side Products

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Cooling: Cool the reaction vessel to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acidic reagent to a solution of this compound in a suitable anhydrous solvent.

  • Temperature Control: Maintain the reaction temperature at 0 °C or below for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the desired reaction is complete, quench the reaction by adding a cold, weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

  • Work-up: Proceed with the extraction and purification of the desired product promptly.

Visualizations

Side_Reactions cluster_main Reactions of this compound in Acid A This compound B Protonation of -OH A->B H⁺ C Benzylic Carbocation (Resonance Stabilized) B->C - H₂O D Desired Product C->D + Nucleophile E Polymerization (Side Reaction) C->E + Another Molecule (Amino Group Attack) F Dibenzyl Ether (Side Reaction) C->F + Another Molecule (Hydroxyl Group Attack)

Caption: Acid-catalyzed reaction pathways of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield Start Low Yield or Polymer Formation Check_Temp Is Reaction Temperature Low? Start->Check_Temp Check_Conc Is Reaction Dilute? Check_Temp->Check_Conc Yes Optimize Optimize Conditions Check_Temp->Optimize No Check_Time Is Reaction Time Minimized? Check_Conc->Check_Time Yes Check_Conc->Optimize No Protect_Amine Consider Protecting the Amino Group Check_Time->Protect_Amine Yes Check_Time->Optimize No Alternative Explore Alternative Synthetic Route Protect_Amine->Alternative Optimize->Start

Caption: A logical workflow for troubleshooting low yields in reactions.

Technical Support Center: Scale-Up Synthesis of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (3-Amino-4-fluorophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most prevalent and scalable route involves a two-step process starting from 3-Amino-4-fluorobenzoic acid. The first step is the esterification of the carboxylic acid to form an ester, typically the methyl or ethyl ester. The second step is the reduction of the ester to the corresponding alcohol, this compound. This route is often preferred for large-scale synthesis due to the generally high yields and manageable reaction conditions.

Q2: Why is the reduction of the carboxylic acid directly to the alcohol not the preferred method for scale-up?

A2: Direct reduction of a carboxylic acid to an alcohol on a large scale often requires harsh reducing agents like Lithium Aluminum Hydride (LiAlH4). The use of LiAlH4 on an industrial scale presents significant safety challenges, including high reactivity with water and other protic solvents, and the generation of large volumes of hydrogen gas. While alternative reducing agents exist, the ester reduction pathway is generally considered safer, more cost-effective, and easier to control at scale.

Q3: What are the key safety considerations when synthesizing this compound at scale?

A3: Key safety considerations include:

  • Methanol Toxicity: If methanol is used as a solvent or for esterification, appropriate handling procedures must be in place to avoid inhalation or skin contact, as it is toxic.[1]

  • Flammable Solvents: The use of flammable solvents like Tetrahydrofuran (THF) or ethanol requires proper grounding of equipment to prevent static discharge and the use of intrinsically safe equipment in a well-ventilated area.

  • Hydrogen Gas Evolution: Some reduction reactions may produce hydrogen gas, which is highly flammable. Reactors must be properly vented.

  • Exothermic Reactions: The reduction of the ester is often exothermic. Adequate cooling capacity and controlled addition of reagents are crucial to prevent thermal runaway.

  • Handling of Reducing Agents: Depending on the chosen reducing agent, specific handling precautions are necessary. For example, sodium borohydride is a flammable solid and can react with water to produce hydrogen.

Q4: What level of purity is typically expected for the final product?

A4: For pharmaceutical applications, the purity of this compound is typically expected to be high, often greater than 98%.[2] The final product should be free of significant impurities, especially those that are structurally similar or potentially toxic.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Incomplete Esterification of 3-Amino-4-fluorobenzoic Acid

  • Question: My esterification reaction is stalling, and I have a significant amount of unreacted starting material. What could be the cause and how can I resolve it?

  • Answer: Incomplete esterification can be due to several factors:

    • Insufficient Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in the correct stoichiometric amount.

    • Water in the Reaction Mixture: The presence of water can inhibit Fischer esterification. Use anhydrous solvents and reagents. On a large scale, consider using a Dean-Stark apparatus to remove water azeotropically.

    • Equilibrium: Esterification is an equilibrium reaction. To drive it to completion, use a large excess of the alcohol or remove the water as it is formed.

Issue 2: Low Yield During the Reduction of the Ester

  • Question: The yield of my reduction step is lower than expected. What are the potential causes?

  • Answer: Low yields in the reduction step can often be attributed to:

    • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. Use a fresh, properly stored batch of the reducing agent.

    • Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. Optimize the temperature profile for the specific reducing agent being used.

    • Inadequate Stirring: In a large reactor, poor agitation can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction or side product formation. Ensure the stirring is efficient for the reactor volume.

    • Work-up losses: The product may be lost during the aqueous work-up and extraction steps. Ensure the pH is optimized for the extraction and that a sufficient volume of organic solvent is used.

Issue 3: Formation of Impurities During Reduction

  • Question: I am observing several impurities in my final product after the reduction step. What are these impurities and how can I minimize them?

  • Answer: Common impurities can include unreacted starting material, over-reduced products, or byproducts from side reactions.

    • Unreacted Ester: This indicates an incomplete reaction. See "Low Yield During the Reduction of the Ester" for troubleshooting.

    • Amine-Related Byproducts: The amino group can potentially react with some reducing agents or intermediates. Protecting the amine group prior to reduction is an option, but it adds extra steps to the synthesis. A careful selection of the reducing agent and reaction conditions can often mitigate this.

    • Dimerization/Polymerization: Under certain conditions, especially at elevated temperatures, side reactions leading to dimers or oligomers can occur. Maintaining strict temperature control is crucial.

Issue 4: Difficulty in Product Isolation and Purification

  • Question: My product is difficult to crystallize, or the purity is not improving with recrystallization. What can I do?

  • Answer:

    • Solvent Selection: The choice of solvent for recrystallization is critical. A solvent screen should be performed to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

    • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too quickly. Try adding a co-solvent or seeding the solution with a small crystal of the pure product.

    • Chromatography: If recrystallization is ineffective, column chromatography may be necessary. However, this is often less desirable for large-scale production due to cost and solvent usage. Optimizing the reaction to minimize impurities is the preferred approach.

Experimental Protocols

Protocol 1: Esterification of 3-Amino-4-fluorobenzoic Acid

  • Reactor Setup: Charge a suitable reactor with 3-Amino-4-fluorobenzoic acid (1.0 eq) and methanol (10 vol).

  • Catalyst Addition: Under agitation, slowly add concentrated sulfuric acid (0.1 eq) while maintaining the internal temperature below 30°C.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (<1%).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-amino-4-fluorobenzoate.

Protocol 2: Reduction of Methyl 3-amino-4-fluorobenzoate

  • Reactor Setup: Charge a reactor with methyl 3-amino-4-fluorobenzoate (1.0 eq) and anhydrous THF (10 vol) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5°C.

  • Reducing Agent Addition: In a separate vessel, prepare a solution of the chosen reducing agent (e.g., sodium borohydride, 1.5 eq) in an appropriate solvent. Slowly add this solution to the reactor, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution, ensuring the temperature is controlled.

  • Work-up and Extraction: Adjust the pH if necessary and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Data Summary

Table 1: Comparison of Reducing Agents for Ester Reduction

Reducing AgentTypical SolventRelative CostSafety ConsiderationsTypical Work-up
Sodium Borohydride (NaBH4)Ethanol, THFLowFlammable solid, reacts with waterAqueous quench
Lithium Borohydride (LiBH4)THF, Diethyl EtherMediumHighly reactive with waterAqueous quench
Lithium Aluminum Hydride (LiAlH4)THF, Diethyl EtherMediumPyrophoric, highly reactive with waterCareful quench with Fieser work-up
Borane Complexes (e.g., BH3-THF)THFHighFlammable, moisture-sensitiveMethanol quench, then aqueous work-up

Table 2: Potential Impurities and their Origin

ImpurityStructurePotential Origin
3-Amino-4-fluorobenzoic acidC7H6FNO2Incomplete esterification
Methyl 3-amino-4-fluorobenzoateC8H8FNO2Incomplete reduction
Over-reduced byproductsVariesHarsh reaction conditions
Dimerization productsVariesHigh reaction temperatures

Process Diagrams

experimental_workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction start 3-Amino-4-fluorobenzoic Acid esterification Esterification (Methanol, H2SO4) start->esterification ester_workup Neutralization & Extraction esterification->ester_workup intermediate Methyl 3-amino-4-fluorobenzoate ester_workup->intermediate reduction Reduction (NaBH4, THF) intermediate->reduction reduction_workup Quench & Extraction reduction->reduction_workup purification Recrystallization reduction_workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree problem Low Yield in Reduction cause1 Incomplete Reaction? problem->cause1 cause2 Work-up Losses? problem->cause2 cause3 Side Reactions? problem->cause3 solution1a Check Reducing Agent Activity cause1->solution1a Yes solution1b Optimize Reaction Time/Temp cause1->solution1b Yes solution1c Improve Agitation cause1->solution1c Yes solution2a Optimize Extraction pH cause2->solution2a Yes solution2b Increase Extraction Volume cause2->solution2b Yes solution3a Lower Reaction Temperature cause3->solution3a Yes solution3b Ensure Inert Atmosphere cause3->solution3b Yes

Caption: Troubleshooting decision tree for low yield in the reduction step.

side_reactions cluster_impurities Potential Side Products start Methyl 3-amino-4-fluorobenzoate desired_product This compound start->desired_product Desired Pathway (Reduction) impurity1 Unreacted Starting Material start->impurity1 Incomplete Reaction impurity2 Dimerization Product start->impurity2 High Temperature

Caption: Potential side reactions during the reduction process.

References

Technical Support Center: Purity Assessment of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of (3-Amino-4-fluorophenyl)methanol. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of this compound?

A1: The primary methods for purity assessment of this compound include:

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying impurities, particularly using a reversed-phase column with UV detection.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities. Due to the polar nature of the analyte, derivatization is typically required to increase volatility.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the main component and for identifying and quantifying impurities without needing reference standards for each one.[1][2]

  • Mass Spectrometry (MS): Often coupled with HPLC or GC, MS provides mass information that is crucial for identifying unknown impurities.

Q2: What are the common impurities or degradation products associated with this compound?

A2: While specific impurities depend on the synthetic route, common impurities for aromatic amines can include starting materials, reagents, and by-products from side reactions. Degradation can occur through oxidation of the amino group or reactions involving the benzylic alcohol. The compound should be stored in a dark place under an inert atmosphere at room temperature to minimize degradation.[3][4]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is generally not required for HPLC analysis, as the molecule has a UV chromophore. However, for GC analysis, derivatization (e.g., silylation) is often necessary to replace active hydrogens on the amino and hydroxyl groups, which increases volatility and improves chromatographic peak shape.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am observing significant peak tailing for the this compound peak. What is the cause and how can I fix it?

A4: Peak tailing for aromatic amines is a classic problem in reversed-phase HPLC, often caused by secondary interactions between the basic amino group and acidic silanol groups on the silica-based column packing.[5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state. For a basic amine, a lower pH (e.g., 2.5-4) will protonate the amine, reducing interaction with silanol groups.[5]

  • Use of Mobile Phase Additives: Adding a competitive amine, like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v), can block the active silanol sites and improve peak shape.[5]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the silanol groups and improve peak symmetry.[5]

  • Column Selection: Use a modern, high-purity silica column (Type B) or a column with end-capping to minimize exposed silanol groups.[6]

  • Reduce Sample Load: Overloading the column can lead to peak tailing. Try diluting the sample or reducing the injection volume.[6]

Click to view Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it >2 units from pKa?) start->check_ph adjust_ph Adjust pH (e.g., lower to pH 3) check_ph->adjust_ph No check_additive Consider Mobile Phase Additive (e.g., 0.1% TEA) check_ph->check_additive Yes adjust_ph->check_additive add_additive Add TEA to Mobile Phase check_additive->add_additive Yes check_column Evaluate Column (Is it old or Type A silica?) check_additive->check_column No add_additive->check_column change_column Switch to End-Capped or High-Purity Silica Column check_column->change_column Yes check_overload Check for Column Overload check_column->check_overload No change_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes end_bad Issue Persists (Consult Instrument Manual) check_overload->end_bad No end_good Peak Shape Improved dilute_sample->end_good

Caption: Troubleshooting workflow for aromatic amine peak tailing in HPLC.

Q5: My baseline is noisy or drifting. What are the potential causes?

A5: A noisy or drifting baseline can originate from several sources:

  • Mobile Phase Issues: Impurities in solvents, inadequate degassing (air bubbles), or inconsistent solvent mixing can cause baseline noise.[6][7] Ensure you are using high-purity solvents and that the mobile phase is properly degassed.[6] If using a gradient, ensure the components are miscible.[7]

  • Detector Instability: Fluctuations in the detector lamp or electronics can lead to drift.[6] Allow the lamp to warm up sufficiently.

  • System Leaks: Leaks in the pump, injector, or detector can cause pressure fluctuations and a noisy baseline.[6][7]

  • Column Contamination: A contaminated column or guard column can cause spurious peaks and baseline drift.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q6: Why am I getting multiple or broad peaks for my derivatized analyte?

A6: This often indicates incomplete or inconsistent derivatization.

  • Moisture: Silylation reagents are highly sensitive to moisture. Ensure all glassware is dry and use an anhydrous solvent. The presence of moisture can lead to poor reaction yield and instability of the derivatized analyte.

  • Reaction Conditions: The reaction time and temperature may need optimization. For some amino compounds, increasing the reaction time or adjusting the temperature can lead to a higher yield of the fully derivatized product.

  • Reagent Stoichiometry: Ensure a sufficient excess of the derivatization reagent is used to drive the reaction to completion.

Nuclear Magnetic Resonance (NMR) Analysis

Q7: How can I use NMR to confirm the structure and assess purity?

A7: NMR is a powerful tool for both structure elucidation and purity assessment.

  • Structure Confirmation:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (with splitting patterns influenced by the amino, fluoro, and hydroxymethyl groups), the CH₂ protons of the methanol group, and exchangeable protons from the NH₂ and OH groups.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC): These experiments can be used to establish connectivity between protons and carbons, confirming the overall structure.[2]

  • Purity Assessment: The purity can be estimated by integrating the signals of the main compound against those of any visible impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to the sample.

Data Presentation

Table 1: Example HPLC Method Parameters for Purity Analysis
ParameterRecommended SettingPurpose
Column C18, 150 x 4.6 mm, 5 µmReversed-phase separation of the main compound and impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate the amine, improving peak shape.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minTo elute a range of polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separation.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overload.[7]
Detection UV at 254 nm and 280 nmAromatic compounds typically absorb at these wavelengths.
Table 2: Example GC-MS Method Parameters (Post-Derivatization)
ParameterRecommended SettingPurpose
Derivatization Silylation with MTBSTFAIncreases volatility and thermal stability of the analyte.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, non-polar column for general purpose analysis.
Carrier Gas Helium at 1.2 mL/minInert carrier gas for GC.
Inlet Temp. 280 °CEnsures complete vaporization of the derivatized sample.
Oven Program 100°C (1 min), ramp to 300°C at 15°C/minSeparates compounds based on their boiling points.
MS Source Temp. 230 °CStandard ion source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 50-500 m/zTo capture the mass fragments of the analyte and impurities.

Experimental Protocols

Protocol 1: HPLC Purity Method
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent. This creates a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic System: Use an HPLC system equipped with a UV detector. Set up the column and mobile phases as described in Table 1.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution.

  • Data Analysis: Record the chromatogram for at least 25 minutes. Identify the main peak corresponding to this compound. Calculate the area percent of all impurity peaks relative to the total peak area to determine purity.

Protocol 2: GC-MS Analysis with Silylation
  • Sample Preparation: Place approximately 1 mg of the sample into a 2 mL GC vial.

  • Derivatization: Add 100 µL of anhydrous acetonitrile and 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Reaction: Cap the vial tightly and heat at 80-100 °C for 2-4 hours to ensure complete derivatization.

  • GC-MS Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution into the GC-MS system using the parameters outlined in Table 2.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify peaks corresponding to impurities. Examine the mass spectrum of each peak to aid in structural identification.

Visualizations

Analytical_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Structure Confirmation sample Sample of This compound hplc HPLC-UV Analysis sample->hplc Primary Method gcms GC-MS Analysis (with Derivatization) sample->gcms For Volatiles nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (from HPLC/GC) hplc->ms purity_report Final Purity Report & Impurity Identification hplc->purity_report gcms->ms nmr->purity_report ms->purity_report

References

Technical Support Center: (3-Amino-4-fluorophenyl)methanol Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of (3-Amino-4-fluorophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under common experimental conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical functionalities present in the molecule (an aromatic amine and a primary alcohol). The primary pathways to consider are oxidation of the amino group and oxidation of the benzylic alcohol.

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and dimeric azo compounds. This can be particularly relevant under oxidative stress conditions (e.g., presence of reactive oxygen species, certain metal catalysts).

  • Oxidation of the Methanol Group: The primary alcohol can be oxidized first to an aldehyde (3-Amino-4-fluorobenzaldehyde) and then further to a carboxylic acid (3-Amino-4-fluorobenzoic acid).

  • Combined Oxidation: It is also possible for both the amino and methanol groups to be oxidized, leading to a variety of nitrated and carboxylated derivatives.

  • Photodegradation: Aromatic amines can be susceptible to photodegradation, leading to complex reaction mixtures.[1]

Q2: I am observing rapid degradation of my this compound stock solution. What could be the cause?

A2: Rapid degradation of this compound stock solutions can be attributed to several factors:

  • Solvent Choice: Protic solvents, especially under exposure to light, can facilitate degradation. Consider using aprotic solvents like acetonitrile or DMSO for stock solutions.

  • pH of the Solution: The stability of aromatic amines can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or oxidation. It is advisable to buffer your solutions to a neutral pH if compatible with your experimental design.

  • Exposure to Light: Photodegradation can be a significant issue.[1] Always store stock solutions in amber vials or protected from light.

  • Presence of Oxidizing Agents: Contaminants in solvents or reagents, or exposure to air (oxygen), can lead to oxidative degradation. Purging solutions with an inert gas (e.g., nitrogen or argon) can mitigate this.

  • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at recommended temperatures (e.g., 4°C or -20°C).

Q3: My LC-MS analysis shows multiple unexpected peaks in my degraded sample. How can I identify these degradation products?

A3: The identification of unknown degradation products requires a systematic approach. High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements and predicting elemental compositions. Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the parent ions and obtain structural information. By comparing the fragmentation patterns with known chemical structures and utilizing fragmentation prediction software, you can propose candidate structures for your degradation products. Further confirmation would require synthesizing the proposed standards and comparing their retention times and MS/MS spectra.

Troubleshooting Guides

Issue 1: Poor reproducibility in degradation kinetics studies.
Potential Cause Troubleshooting Step
Inconsistent temperature controlEnsure the reaction vessel is in a temperature-controlled environment (e.g., water bath, incubator) with minimal fluctuations.
Variable light exposureConduct experiments in a controlled light environment or use amber glassware to minimize photodegradation.[1]
Inconsistent oxygen levelsIf oxidative degradation is suspected, deaerate all solutions and maintain an inert atmosphere (e.g., under nitrogen or argon) during the experiment.
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing of reagents.
Issue 2: Difficulty in separating parent compound from degradation products by HPLC.
Potential Cause Troubleshooting Step
Inadequate mobile phase compositionPerform a gradient optimization. Vary the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH. A shallow gradient can often improve the resolution of closely eluting peaks.
Unsuitable stationary phaseIf using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds.
Poor peak shapeEnsure the sample is dissolved in the mobile phase. If tailing occurs, it could be due to secondary interactions with the stationary phase; adding a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase can help.

Experimental Protocols

Protocol 1: Forced Degradation Study (Oxidative Stress)
  • Objective: To investigate the degradation of this compound under oxidative conditions.

  • Materials:

    • This compound

    • Hydrogen peroxide (30%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • In a clean glass vial, add 1 mL of the stock solution to 8 mL of phosphate buffer (pH 7.4).

    • Add 1 mL of 3% hydrogen peroxide to initiate the degradation.

    • Incubate the reaction mixture at 37°C.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Quench the reaction by adding a small amount of sodium bisulfite solution.

    • Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.[2][3]

Protocol 2: Photostability Study
  • Objective: To assess the impact of light on the stability of this compound.

  • Materials:

    • This compound

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Clear and amber glass vials

  • Procedure:

    • Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Aliquot the solution into both clear and amber glass vials.

    • Expose the vials to a controlled light source (e.g., a photostability chamber with a calibrated light source) for a defined period.

    • As a control, keep a set of amber vials in the dark at the same temperature.

    • At specified time points, analyze the samples from both light-exposed and dark control vials by HPLC-UV.

    • Compare the chromatograms to assess the extent of photodegradation.

Data Presentation

Table 1: Summary of this compound Degradation under Oxidative Stress
Time (hours)This compound Remaining (%)Peak Area of Degradant 1 (AU)Peak Area of Degradant 2 (AU)
0100.000
185.212,3455,678
272.123,45610,987
455.845,67821,543
833.467,89035,432
245.689,12354,321

Note: This is hypothetical data for illustrative purposes.

Visualizations

Degradation_Pathway cluster_oxidation Oxidative Degradation parent This compound aldehyde 3-Amino-4-fluorobenzaldehyde parent->aldehyde Oxidation nitroso 3-Nitroso-4-fluorophenyl)methanol parent->nitroso Oxidation acid 3-Amino-4-fluorobenzoic acid aldehyde->acid Oxidation

Caption: Potential oxidative degradation pathways of this compound.

Experimental_Workflow cluster_workflow Forced Degradation Study Workflow prep Sample Preparation (Stock Solution) stress Application of Stress (e.g., Oxidation, Light, Heat) prep->stress sampling Time-Point Sampling stress->sampling quench Reaction Quenching sampling->quench analysis LC-MS / HPLC Analysis quench->analysis identification Degradant Identification analysis->identification

Caption: General experimental workflow for a forced degradation study.

References

Validation & Comparative

Comparative Analysis of (3-Amino-4-fluorophenyl)methanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of a pharmacologically relevant scaffold is paramount. This guide provides a comprehensive comparative analysis of the positional isomers of (3-Amino-4-fluorophenyl)methanol, detailing their synthesis, physicochemical properties, and spectroscopic data. This information is critical for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

The strategic placement of amino and fluoro substituents on the phenyl ring of benzyl alcohol derivatives can significantly influence their chemical reactivity, biological activity, and metabolic stability. While this compound is a commercially available building block, a detailed comparison with its positional isomers is often lacking in readily accessible literature. This guide aims to fill that gap by consolidating available data and providing a framework for their synthesis and characterization.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the known physicochemical and spectroscopic data for this compound and its isomers. It is important to note that comprehensive experimental data for all isomers is not uniformly available in the public domain.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
(2-Amino-3-fluorophenyl)methanol 906811-49-2C₇H₈FNO141.15--
(2-Amino-4-fluorophenyl)methanol 160469-61-8C₇H₈FNO141.15--
(2-Amino-5-fluorophenyl)methanol 748805-85-8C₇H₈FNO141.15--
(2-Amino-6-fluorophenyl)methanol 221285-25-2C₇H₈FNO141.15Pale-yellow to Yellow-brown Solid-
(3-Amino-2-fluorophenyl)methanol 162139-71-7C₇H₈FNO141.15--
This compound 227609-86-1C₇H₈FNO141.15White to Yellow Solid-
(3-Amino-5-fluorophenyl)methanol 1565613-80-0C₇H₈FNO141.15--
(4-Amino-2-fluorophenyl)methanol 458463-54-8C₇H₈FNO141.15Solid-
(4-Amino-3-fluorophenyl)methanol 2737678 (CID)C₇H₈FNO141.15--
(5-Amino-2-fluorophenyl)methanol 84832-00-8C₇H₈FNO141.15Off-white to gray to yellow to brown solid99-100

Experimental Protocols: Synthesis and Characterization

The synthesis of these isomers generally involves the reduction of the corresponding nitrobenzoic acid or nitrobenzaldehyde derivatives. The choice of starting material and reduction method can be tailored to achieve the desired isomer.

General Synthesis of (Aminofluorophenyl)methanol Isomers via Reduction of Nitro Precursors

A common synthetic route involves the reduction of a corresponding fluoronitrobenzoic acid or its ester derivative, followed by reduction of the resulting carboxylic acid or ester to the alcohol. Alternatively, reduction of a fluoronitrobenzaldehyde can directly yield the desired aminofluorophenylmethanol.

Example Protocol: Synthesis of (4-Amino-3-fluorophenyl)methanol from 4-Nitro-3-fluorobenzoic acid

  • Esterification of 4-Nitro-3-fluorobenzoic acid:

    • Dissolve 4-Nitro-3-fluorobenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Neutralize the reaction mixture and extract the methyl 4-nitro-3-fluorobenzoate with an organic solvent (e.g., ethyl acetate).

    • Purify the ester by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the methyl 4-nitro-3-fluorobenzoate in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to obtain methyl 4-amino-3-fluorobenzoate.

  • Reduction of the Ester Group:

    • Dissolve the methyl 4-amino-3-fluorobenzoate in an anhydrous solvent like tetrahydrofuran (THF).

    • Cool the solution to 0°C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction carefully with water and a sodium hydroxide solution.

    • Filter the resulting solid and extract the filtrate with an organic solvent.

    • Dry the organic layer and concentrate to yield (4-Amino-3-fluorophenyl)methanol.

    • Purify the final product by recrystallization or column chromatography.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation of the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as -OH, -NH₂, and C-F bonds.

  • Melting Point Analysis: Used to assess the purity of the synthesized solid compounds.

Logical Workflow for Isomer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a specific (aminofluorophenyl)methanol isomer.

G start Select Target Isomer lit_search Literature Search for Synthetic Precursors start->lit_search synthesis Synthesis of Nitro-fluoro Precursor lit_search->synthesis reduction1 Reduction of Nitro Group synthesis->reduction1 reduction2 Reduction of Carbonyl/Carboxyl Group reduction1->reduction2 purification Purification (Chromatography/Recrystallization) reduction2->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization data_analysis Data Analysis and Structure Confirmation characterization->data_analysis end Pure Isomer Obtained data_analysis->end

Caption: General workflow for the synthesis and characterization of (aminofluorophenyl)methanol isomers.

Potential Signaling Pathway Involvement

While specific biological activities for many of these isomers are not well-documented, substituted aminobenzyl alcohols are scaffolds found in compounds investigated for a range of biological targets. For instance, they can be precursors to inhibitors of various enzymes or ligands for receptors. The diagram below represents a hypothetical signaling pathway where a kinase inhibitor derived from one of these isomers might act.

G cluster_cell Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates Isomer_Derivative (Aminofluorophenyl)methanol Derivative (Kinase Inhibitor) Isomer_Derivative->Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by a kinase inhibitor derived from an (aminofluorophenyl)methanol isomer.

This guide provides a foundational overview for the comparative analysis of this compound isomers. Further experimental work is necessary to fully elucidate the properties and potential applications of each unique isomer. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into this versatile class of compounds.

Validating the Structure of (3-Amino-4-fluorophenyl)methanol: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of pharmaceutical intermediates is a critical step in drug discovery and development. While X-ray crystallography remains the gold standard for determining the three-dimensional structure of crystalline compounds, its application can be limited by the ability to grow suitable single crystals. This guide provides a comparative analysis of standard spectroscopic techniques for the structural validation of (3-Amino-4-fluorophenyl)methanol, a key building block in the synthesis of various therapeutic agents. In the absence of a publicly available crystal structure, this guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

To provide a robust framework for validation, we will compare the predicted spectroscopic data for this compound with that of a closely related structural isomer, (5-Amino-2-fluorophenyl)methanol. This comparison will highlight the subtle yet significant differences in their spectroscopic signatures, enabling unambiguous identification.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the predicted quantitative data for this compound and its structural isomer, (5-Amino-2-fluorophenyl)methanol. These predictions were generated using established computational algorithms to provide a reliable basis for comparison.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

Proton Assignment This compound (5-Amino-2-fluorophenyl)methanol
-CH₂OH~4.5~4.6
Aromatic-H~6.8 - 7.2~6.7 - 7.1
-NH₂~3.8~3.9
-OH~5.2~5.3

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Assignment This compound (5-Amino-2-fluorophenyl)methanol
-CH₂OH~64~63
C-F (ipso)~150 (d, ¹JCF ≈ 240 Hz)~155 (d, ¹JCF ≈ 245 Hz)
C-NH₂ (ipso)~140~145
C-CH₂OH (ipso)~135~125
Aromatic C-H~115 - 125~110 - 120

Table 3: Predicted Mass Spectrometry Data

Parameter This compound (5-Amino-2-fluorophenyl)methanol
Molecular Formula C₇H₈FNOC₇H₈FNO
Molecular Weight 141.15 g/mol 141.15 g/mol
Predicted [M+H]⁺ 142.0662142.0662
Key Fragmentation Ions m/z 124 ([M-H₂O]⁺), 111 ([M-CH₂OH]⁺)m/z 124 ([M-H₂O]⁺), 111 ([M-CH₂OH]⁺)

Table 4: Predicted Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Vibrational Mode This compound (5-Amino-2-fluorophenyl)methanol
O-H Stretch (Alcohol)3200-3600 (broad)3200-3600 (broad)
N-H Stretch (Amine)3300-3500 (two bands)3300-3500 (two bands)
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2850-29602850-2960
C=C Stretch (Aromatic)1500-16001500-1600
C-F Stretch1150-12501150-1250
C-O Stretch (Alcohol)1000-12601000-1260
C-N Stretch (Amine)1250-13501250-1350

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • For Electrospray Ionization (ESI), infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

    • For Electron Impact (EI) ionization, introduce the sample via a direct insertion probe or a gas chromatograph. EI is a hard ionization technique that causes fragmentation, providing structural information.

  • Mass Analysis:

    • Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

    • Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of H₂O, CH₂OH).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid compound directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Solution Sample: Dissolve the compound in a suitable solvent (e.g., CCl₄, CHCl₃) and place the solution in a liquid IR cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (ATR crystal, KBr pellet holder, or solvent-filled cell).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C=C, C-F, C-O, C-N).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of a small molecule like this compound and the signaling pathway for its characterization.

Structural_Validation_Workflow cluster_synthesis Compound Synthesis/Acquisition cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_validation Structural Validation cluster_end Outcome start Start purify Purification (e.g., Chromatography, Recrystallization) start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (ESI, EI) purify->ms ir IR Spectroscopy purify->ir validation Structure Confirmed? nmr->validation ms->validation ir->validation pass Proceed to Next Step validation->pass Yes fail Re-evaluate/Re-synthesize validation->fail No

Caption: Workflow for the structural validation of a synthesized organic compound.

Signaling_Pathway_Characterization cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis cluster_ir IR Analysis compound This compound nmr_h ¹H NMR (Proton Environments) compound->nmr_h nmr_c ¹³C NMR (Carbon Skeleton) compound->nmr_c ms_mw Molecular Weight compound->ms_mw ir_fg Functional Groups (OH, NH₂, C-F) compound->ir_fg nmr_coupling Coupling Patterns (Connectivity) nmr_h->nmr_coupling nmr_c->nmr_coupling structure Validated Structure nmr_coupling->structure ms_frag Fragmentation Pattern ms_mw->ms_frag ms_frag->structure ir_fg->structure

Caption: Information flow in the spectroscopic characterization of a molecule.

A Comparative Guide to the Synthetic Routes of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Amino-4-fluorophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. The efficient and scalable production of this intermediate is of significant interest to the drug development industry. This guide provides an objective comparison of two prominent synthetic routes to this compound, supported by detailed experimental protocols and a quantitative analysis of their respective advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of 3-Amino-4-fluorobenzoic AcidRoute 2: Reduction of 2-Fluoro-5-nitrobenzyl Alcohol
Starting Material 3-Amino-4-fluorobenzoic acid2-Fluoro-5-nitrobenzaldehyde
Key Transformation Carboxylic acid reductionNitro group reduction
Reagents Lithium aluminum hydride (LiAlH4) or Borane complexesSodium borohydride (NaBH4), Catalytic Hydrogenation (H2/Pd-C)
Number of Steps 12
Overall Yield Good to Excellent (estimated)Excellent[1]
Scalability Moderate (LiAlH4 handling can be challenging on a large scale)High (Catalytic hydrogenation is highly scalable)
Safety Concerns Pyrophoric nature of LiAlH4 requires strict anhydrous conditions.Handling of hydrogen gas under pressure for catalytic hydrogenation.
Purification Aqueous workup followed by extraction and crystallization.Filtration to remove catalyst, followed by extraction and crystallization.

Synthetic Route Analysis

Route 1: Reduction of 3-Amino-4-fluorobenzoic Acid

This route involves the direct reduction of the carboxylic acid functionality of commercially available 3-amino-4-fluorobenzoic acid. Potent reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes (e.g., BH3·THF) are typically employed for this transformation. The primary advantage of this route is its directness, being a single-step synthesis from a readily available starting material. However, the use of highly reactive and pyrophoric reagents like LiAlH4 necessitates stringent anhydrous reaction conditions and careful handling, which can pose challenges for large-scale production.

Route 2: Two-Step Synthesis via a Nitro Intermediate

This pathway commences with the reduction of 2-fluoro-5-nitrobenzaldehyde to 2-fluoro-5-nitrobenzyl alcohol using a mild reducing agent like sodium borohydride. This initial step proceeds with high efficiency, often yielding the product in near-quantitative amounts.[1] The subsequent and final step involves the selective reduction of the nitro group to an amine. Catalytic hydrogenation is a common and highly effective method for this transformation, offering high yields, clean conversion, and excellent scalability. This two-step approach, while longer, often provides a more scalable and potentially safer alternative to the use of metal hydrides for the reduction of the carboxylic acid.

Experimental Protocols

Route 1: Reduction of 3-Amino-4-fluorobenzoic Acid with LiAlH4

Materials:

  • 3-Amino-4-fluorobenzoic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% w/v Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

  • 3-Amino-4-fluorobenzoic acid (1.0 eq.) is added portion-wise to the stirred suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • The flask is cooled in an ice bath, and the reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH4 used in grams.

  • The resulting granular precipitate is removed by filtration and washed with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization.

Route 2: Synthesis and Reduction of 2-Fluoro-5-nitrobenzyl Alcohol

Step 1: Synthesis of 2-Fluoro-5-nitrobenzyl Alcohol [1]

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol

  • 1 M Hydrochloric acid

  • Ether

  • Magnesium sulfate

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq.) in methanol, sodium borohydride (0.8 eq.) is added at 0 °C.

  • The reaction mixture is stirred at 0 °C for 3 hours.

  • The reaction is quenched by the addition of 1 M hydrochloric acid until the pH reaches 4.

  • The mixture is concentrated under reduced pressure, and water is added.

  • The product is extracted with ether, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated to give 2-fluoro-5-nitrobenzyl alcohol as a light yellow solid (99% yield).[1]

Step 2: Catalytic Hydrogenation of 2-Fluoro-5-nitrobenzyl Alcohol

Materials:

  • 2-Fluoro-5-nitrobenzyl alcohol

  • Palladium on carbon (10% Pd-C, 5 mol%)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • A solution of 2-fluoro-5-nitrobenzyl alcohol (1.0 eq.) in methanol or ethanol is placed in a hydrogenation vessel.

  • 10% Palladium on carbon (5 mol%) is added to the solution.

  • The vessel is connected to a hydrogen source and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford this compound. The product can be further purified by recrystallization if necessary.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 A1 3-Amino-4-fluorobenzoic Acid P This compound A1->P  LiAlH4 or BH3.THF (Carboxylic Acid Reduction) B1 2-Fluoro-5-nitrobenzaldehyde B2 2-Fluoro-5-nitrobenzyl Alcohol B1->B2  NaBH4 (Aldehyde Reduction) B2->P  H2, Pd/C (Nitro Reduction)

Caption: Comparative workflow of two synthetic routes to this compound.

References

A Comparative Guide to the Biological Activity of (3-Amino-4-fluorophenyl)methanol and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to modulate its biological properties.[1][2] Fluorine, being the most electronegative element, can significantly alter the physicochemical characteristics of a molecule, including its acidity/basicity, lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] This guide will explore the expected consequences of introducing a fluorine atom ortho to the amino group in 3-aminobenzyl alcohol.

Physicochemical and Pharmacokinetic Profile Comparison

The substitution of a hydrogen atom with fluorine is expected to influence several key parameters that govern the biological activity of the resulting molecule. The following table summarizes these anticipated effects.

Property3-Aminobenzyl Alcohol (Non-fluorinated Analog)(3-Amino-4-fluorophenyl)methanol (Fluorinated Analog)Rationale and Expected Impact
Basicity (pKa of Amino Group) HigherLowerThe strong electron-withdrawing nature of the ortho-fluorine atom is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity.[5][6] This can impact the ionization state of the molecule at physiological pH, potentially affecting receptor interactions and cell permeability.
Lipophilicity (LogP) ModerateHigherFluorine substitution generally increases the lipophilicity of a molecule.[7] This can enhance membrane permeability and passage across the blood-brain barrier, but may also increase non-specific binding and affect solubility.
Metabolic Stability Susceptible to oxidationMore resistant to oxidationThe carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes such as cytochrome P450s.[8][9] This can lead to a longer in vivo half-life and improved bioavailability.
Hydrogen Bonding Acts as a hydrogen bond donor (NH2, OH)Acts as a hydrogen bond donor (NH2, OH) and potentially a weak acceptor (F)The fluorine atom can participate in weak hydrogen bonds, which may influence the binding affinity and selectivity of the molecule for its biological target.[10]
Conformational Preference FlexiblePotentially more constrainedThe presence of the fluorine atom can induce specific conformational preferences through steric and electronic interactions, which may pre-organize the molecule for optimal binding to a target.

Potential Biological Targets and Signaling Pathways

Derivatives of aminobenzyl alcohol have been investigated for their activity against various biological targets, most notably protein kinases and G-protein coupled receptors (GPCRs).

Tyrosine Kinase Inhibition

Many small molecule inhibitors target the ATP-binding site of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival.[11][12] Dysregulation of tyrosine kinase activity is implicated in various diseases, including cancer.[13][14] The aminobenzyl scaffold can serve as a core structure for designing such inhibitors.

Below is a diagram illustrating a generalized signaling pathway involving a receptor tyrosine kinase (RTK).

RTK_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P1 Dimerization & Autophosphorylation RTK->P1 Activation Grb2 Grb2/Sos P1->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Analog Inhibitor->P1 Inhibition

Receptor Tyrosine Kinase (RTK) Signaling Pathway
G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent a large family of transmembrane receptors that are the targets for a significant portion of currently marketed drugs.[15][16] They are involved in a vast array of physiological processes. Aminergic GPCRs, in particular, are common targets for compounds with an amino group. Fluorination has been shown to have position-dependent effects on the potency of ligands for aminergic GPCRs.[17][18]

The following diagram depicts a general GPCR signaling cascade.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Analog This compound Analog Analog->GPCR Modulation

G-Protein Coupled Receptor (GPCR) Signaling

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its non-fluorinated analog, a series of in vitro assays would be required. Below are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[20]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium along with 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Enzyme Inhibition Assay: IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme, such as a tyrosine kinase.[22][23]

Principle: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[24]

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of concentrations of the inhibitor.

  • Reaction Mixture: In a 96-well plate, add the enzyme and the inhibitor at various concentrations. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction at a specific temperature for a defined period, during which the enzyme converts the substrate to a product.

  • Stop Reaction: Stop the reaction using an appropriate method (e.g., adding a stop solution, changing pH).

  • Detection: Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[25]

The following diagram outlines a general workflow for evaluating enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, Inhibitor Series B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Incubate and Stop Reaction C->D E Detect Signal (e.g., Absorbance) D->E F Data Analysis: Plot Dose-Response Curve E->F G Determine IC50 F->G

Workflow for IC50 Determination

Conclusion

The strategic placement of a fluorine atom in this compound is predicted to confer distinct advantages over its non-fluorinated analog, 3-aminobenzyl alcohol. These include enhanced metabolic stability and potentially increased lipophilicity, which could lead to improved pharmacokinetic properties. However, the introduction of fluorine will also decrease the basicity of the amino group, which could alter its interactions with biological targets.

The provided experimental protocols for cytotoxicity and enzyme inhibition assays offer a framework for the empirical validation of these predictions. By systematically evaluating both the fluorinated and non-fluorinated compounds, researchers can gain valuable insights into the structure-activity relationships of this chemical series and advance the development of novel therapeutics. The signaling pathway diagrams for RTKs and GPCRs provide a conceptual basis for understanding the potential mechanisms of action of these compounds. Further investigation into specific kinase and receptor subtypes will be crucial for elucidating the precise biological effects of these molecules.

References

A Spectroscopic Comparison of (3-Amino-4-fluorophenyl)methanol and Its N-Acetyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (3-Amino-4-fluorophenyl)methanol and its N-acetyl derivative, N-(5-(hydroxymethyl)-2-fluorophenyl)acetamide. Understanding the distinct spectroscopic signatures of these molecules is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This document outlines the expected spectral data based on analogous compounds and provides standardized experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the expected key spectroscopic data for this compound and its N-acetyl derivative. This data is compiled from typical values for similarly structured aromatic amines, benzyl alcohols, and acetanilides, and serves as a predictive guide for experimental analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound1H NMR (ppm)13C NMR (ppm)
This compound Aromatic H: 6.7-7.2 (m, 3H)Methylene H (-CH2OH): ~4.5 (s, 2H)Amine H (-NH2): ~3.7 (br s, 2H)Hydroxyl H (-OH): ~1.8-2.5 (br s, 1H)Aromatic C-F: ~150-155 (d, 1JCF ≈ 240 Hz)Aromatic C-NH2: ~140-145Aromatic C-CH2OH: ~135-140Aromatic C-H: ~110-120Methylene C (-CH2OH): ~63-65
N-(5-(hydroxymethyl)-2-fluorophenyl)acetamide Aromatic H: 7.0-8.0 (m, 3H)Methylene H (-CH2OH): ~4.6 (s, 2H)Amide H (-NH): ~9.5-10.0 (br s, 1H)Acetyl H (-CH3): ~2.1 (s, 3H)Hydroxyl H (-OH): ~1.9-2.6 (br s, 1H)Carbonyl C (-C=O): ~168-170Aromatic C-F: ~152-157 (d, 1JCF ≈ 245 Hz)Aromatic C-NH: ~130-135Aromatic C-CH2OH: ~138-142Aromatic C-H: ~115-125Methylene C (-CH2OH): ~62-64Acetyl C (-CH3): ~24

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and can vary based on solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm-1)
This compound O-H stretch (alcohol): 3200-3400 (broad)N-H stretch (amine): 3300-3500 (two bands)C-H stretch (aromatic): 3000-3100C-H stretch (aliphatic): 2850-2960C=C stretch (aromatic): 1500-1600C-N stretch (aromatic amine): 1250-1350C-F stretch: 1100-1200C-O stretch (primary alcohol): ~1050
N-(5-(hydroxymethyl)-2-fluorophenyl)acetamide O-H stretch (alcohol): 3200-3400 (broad)N-H stretch (amide): ~3300C-H stretch (aromatic): 3000-3100C-H stretch (aliphatic): 2850-2960C=O stretch (amide I): ~1660N-H bend (amide II): ~1550C=C stretch (aromatic): 1500-1600C-N stretch (amide): 1250-1350C-F stretch: 1100-1200C-O stretch (primary alcohol): ~1050

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M+) [m/z]Key Fragmentation Peaks [m/z]
This compound 141.06124 ([M-OH]+), 112 ([M-CH2O]+), 95, 83
N-(5-(hydroxymethyl)-2-fluorophenyl)acetamide 183.07141 ([M-CH2CO]+), 124, 112, 95

Note: Fragmentation patterns are predictive and can be influenced by the ionization method.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)Solvent
This compound ~290Methanol or Ethanol
N-(5-(hydroxymethyl)-2-fluorophenyl)acetamide ~240, ~280Methanol or Ethanol

Note: λmax values for aromatic compounds can be influenced by solvent polarity and pH.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup : The NMR spectrometer is typically a 400 or 500 MHz instrument. The experiment involves locking onto the deuterium signal of the solvent to stabilize the magnetic field.[1] Shimming is then performed to optimize the homogeneity of the magnetic field.[1]

  • Data Acquisition : For 1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance of 13C.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3][4] Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[2][4]

  • Sample Preparation (ATR Method) : Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[2][5]

  • Data Acquisition : Place the KBr pellet in the sample holder or ensure the sample is in contact with the ATR crystal. Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[6] Further dilution may be necessary depending on the sensitivity of the instrument.

  • Instrumentation (LC-MS) : The sample solution is introduced into the mass spectrometer via a liquid chromatograph (LC) for separation prior to analysis.[7][8] Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[6]

  • Data Acquisition : The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragments. For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).

  • Data Analysis : The resulting mass spectrum shows the relative abundance of ions at different m/z values, which helps in determining the molecular weight and elucidating the structure through fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1 AU).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is commonly used. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition : The absorbance of the sample solution is measured over a specific wavelength range (e.g., 200-400 nm for these compounds).

  • Data Analysis : The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.

Visualization of a Key Chemical Transformation

The following diagram illustrates the synthetic pathway for the N-acetylation of this compound, a common derivatization to modify the compound's properties.

G cluster_0 Synthesis of N-acetyl-(3-amino-4-fluorophenyl)methanol A This compound P N-Acetylation Reaction A->P Reactant B Acetic Anhydride or Acetyl Chloride B->P Reagent C N-(5-(hydroxymethyl)-2-fluorophenyl)acetamide P->C Product

Caption: Synthetic workflow for the N-acetylation of this compound.

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantitative analysis of pharmaceutical intermediates and active pharmaceutical ingredients is paramount in drug development and quality control. (3-Amino-4-fluorophenyl)methanol, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its characterization and quantification. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The comparison is supported by experimental data from analogous compounds to provide a comprehensive overview for researchers and scientists.

Introduction to the Analyte: this compound

This compound is a substituted aromatic compound with a molecular weight of 141.15 g/mol [1]. Its structure, featuring both a polar primary amine (-NH2) and a hydroxyl (-OH) group, dictates its physicochemical properties, which in turn influence the choice of analytical methodology. These polar functional groups suggest low volatility and potential thermal instability, making direct analysis by gas chromatography challenging.

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[2][3] It separates components in a liquid sample by passing them through a column packed with a solid adsorbent material.

Principle of Separation: In HPLC, the separation is based on the differential partitioning of the analyte between the liquid mobile phase and the solid stationary phase. For a polar compound like this compound, a reversed-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol), is typically employed.

Advantages for this compound Analysis:

  • Direct Analysis: Due to its suitability for non-volatile and polar compounds, HPLC generally does not require derivatization for this compound, simplifying sample preparation.[2]

  • Versatility: A wide range of stationary phases and mobile phase compositions can be used to optimize the separation.

  • Robustness: HPLC methods are well-established and known for their reproducibility in quality control environments.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful, Yet Indirect, Method

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Principle of Separation and Detection: In GC, a volatile sample is injected and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. Separation is based on the compound's volatility and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification and an ion current for quantification.

The Need for Derivatization: The primary challenge for analyzing this compound by GC-MS is its low volatility and the presence of active hydrogen atoms in the amine and hydroxyl groups. These characteristics can lead to poor peak shape, thermal degradation in the hot injector, and irreversible adsorption on the column. To overcome these issues, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative.[4] Common derivatization techniques for similar compounds include silylation or acylation.

Advantages for this compound Analysis (with derivatization):

  • High Resolution: Capillary GC columns offer excellent separation efficiency.

  • High Sensitivity and Selectivity: The mass spectrometer provides high sensitivity and structural information, aiding in confident identification.

Head-to-Head Performance Comparison

The following table summarizes the quantitative performance of HPLC and GC-MS for the analysis of compounds structurally similar to this compound. This data provides a basis for selecting the most appropriate technique for a specific research or quality control need.

ParameterHPLC (for Aromatic Amines/Aminophenols)GC-MS (for Benzyl Alcohol/Aromatic Amines after Derivatization)
Derivatization Not typically required[2]Required (e.g., acylation)[5][6]
Limit of Detection (LOD) 0.5 ng/mL (for primary aromatic amines)[7]0.1 mg/L (for derivatized benzyl alcohol)[5]
Limit of Quantification (LOQ) 2 ng/mL (for primary aromatic amines)[7]Not explicitly stated, but detection limit is 1 mg/L for another derivative[6]
Linearity R² > 0.9998[7]Linear from 2 mg/L to 200 mg/L[5]
Precision (%RSD) 0.5% to 2.7% (area)[7]Within-run: 2.7%, Between-run: 4.2%[5]
Analysis Time ~6-15 minutes[2]~10-20 minutes (excluding derivatization)
Sample Throughput HighLower due to derivatization step
Cost & Complexity Lower initial cost, simpler operationHigher initial cost, more complex operation and method development

Experimental Protocols

HPLC-UV Method for Aromatic Amines (Adapted for this compound)

This protocol is based on established methods for the analysis of primary aromatic amines.[2][7]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (with a suitable buffer like phosphate or acetate) and a polar organic solvent like acetonitrile or methanol. A starting point could be a 70:30 (v/v) mixture of buffered water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of approximately 285 nm.[8]

  • Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

GC-MS Method with Derivatization for Benzyl Alcohols (Adapted for this compound)

This protocol is based on methods for the analysis of benzyl alcohol in biological matrices, which involves a derivatization step.[5][6]

  • Sample Preparation and Derivatization:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

    • Add a derivatizing agent (e.g., perfluorooctanoyl chloride or 4-carbethoxyhexafluorobutyryl chloride) and a catalyst if necessary.[5][6]

    • Heat the mixture to complete the reaction (e.g., 60-80 °C for 30-60 minutes).

    • After cooling, the sample may require a simple work-up (e.g., washing with a basic solution) before injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis. Monitor characteristic ions of the derivatized analyte.

  • Quantification: Use an internal standard for improved accuracy. Create a calibration curve by analyzing derivatized standards of known concentrations.

Visualizing the Workflows and Logical Comparison

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification (Peak Area) Detect->Quantify

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of This compound Derivatize Derivatization (e.g., Acylation) Sample->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification (Ion Current) Detect->Quantify

Caption: GC-MS analysis workflow for this compound.

Logical_Comparison cluster_hplc HPLC cluster_gcms GC-MS Analyte This compound (Polar, Low Volatility) HPLC Direct Analysis Analyte->HPLC GCMS Requires Derivatization Analyte->GCMS HPLC_Adv Advantages: - Simpler Sample Prep - Good for Polar Compounds - Robust HPLC->HPLC_Adv GCMS_Adv Advantages: - High Resolution - High Sensitivity - Structural Information GCMS->GCMS_Adv

Caption: Logical comparison of HPLC and GC-MS for the analyte.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.

HPLC is the recommended method for routine quality control and high-throughput analysis. The primary advantage is the ability to analyze the compound directly without the need for a time-consuming and potentially variable derivatization step. This leads to a simpler, faster, and more cost-effective workflow.

GC-MS, on the other hand, is an excellent choice for research and development, particularly for impurity profiling and structural elucidation. The high resolution of gas chromatography combined with the specificity of mass spectrometric detection allows for the confident identification of trace-level impurities. While the requirement for derivatization adds complexity, the wealth of structural information obtained can be invaluable.

The choice between HPLC and GC-MS will ultimately depend on the specific analytical needs, available instrumentation, and the desired balance between sample throughput, sensitivity, and the level of structural information required.

References

reactivity comparison of (3-Amino-4-fluorophenyl)methanol with other aminobenzyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of (3-Amino-4-fluorophenyl)methanol against other common aminobenzyl alcohols. The analysis is grounded in fundamental principles of physical organic chemistry, supported by qualitative data from the literature, to predict reactivity trends in common synthetic transformations such as oxidation and nucleophilic substitution.

Introduction: Factors Governing Reactivity

The reactivity of benzyl alcohols is primarily dictated by the electronic properties of substituents on the aromatic ring. These substituents modulate the electron density at the benzylic carbon (-CH₂OH), influencing the stability of intermediates and transition states. Two main electronic effects are at play:

  • Resonance Effect: The delocalization of electrons between a substituent and the aromatic π-system. This effect is strongest for substituents at the ortho and para positions.

  • Inductive Effect: The polarization of σ-bonds due to electronegativity differences. This effect weakens with distance.

For many key reactions, such as Sₙ1-type substitutions or oxidations, the rate-limiting step involves the formation of an electron-deficient transition state or a carbocation intermediate at the benzylic position.[1][2] Consequently, electron-donating groups (EDGs) that stabilize this positive charge enhance reactivity, while electron-withdrawing groups (EWGs) that destabilize it reduce reactivity.[3]

Electronic_Effects Start Substituent on Aromatic Ring EDG Electron-Donating Group (e.g., 4-NH2) Start->EDG EWG Electron-Withdrawing Group (e.g., 4-F, 3-NH2 inductive) Start->EWG Benzylic_e_density Electron Density at Benzylic Carbon EDG->Benzylic_e_density Increases EWG->Benzylic_e_density Decreases High_Reactivity Increased Reactivity towards Oxidation / SN1 Benzylic_e_density->High_Reactivity High Low_Reactivity Decreased Reactivity towards Oxidation / SN1 Benzylic_e_density->Low_Reactivity Low

Caption: Logical flow of substituent electronic effects on benzylic alcohol reactivity.

Comparative Reactivity Analysis

To understand the reactivity of this compound, we compare it with unsubstituted benzyl alcohol and the three aminobenzyl alcohol isomers. The primary reaction considered is oxidation, a common transformation for this class of compounds.

  • Benzyl Alcohol (Baseline): Serves as the reference compound with no electronic perturbation from substituents.

  • 4-Aminobenzyl Alcohol: The amino group at the para position is a powerful EDG through resonance (σp = -0.66).[4][5] It strongly donates electron density to the benzylic position, stabilizing any developing positive charge. This makes it highly susceptible to oxidation.[6]

  • 2-Aminobenzyl Alcohol (ortho-): The amino group also donates electron density effectively through resonance. However, its proximity to the hydroxymethyl group can introduce steric hindrance and potential intramolecular hydrogen bonding, which may slightly moderate its reactivity compared to the para isomer.[6]

  • 3-Aminobenzyl Alcohol (meta-): The amino group is at a meta position, so its strong electron-donating resonance effect does not extend to the benzylic carbon.[6] It primarily exerts a weak electron-withdrawing inductive effect (σm = -0.08 to -0.16).[4][5] Consequently, it is significantly less reactive than the ortho and para isomers.[6]

  • This compound: This molecule presents a combination of competing electronic effects:

    • 3-Amino Group: As in 3-aminobenzyl alcohol, it is meta to the benzylic carbon and acts as a weak inductive EWG.

    • 4-Fluoro Group: The fluorine atom is a classic example of an EWG. It is strongly electron-withdrawing by induction but weakly electron-donating by resonance (σp = +0.06).[4] The net effect is strong withdrawal of electron density from the ring and the benzylic position.

The combined influence of a weakly deactivating meta-amino group and a strongly deactivating para-fluoro group makes the benzylic carbon of this compound significantly more electron-deficient than in other aminobenzyl alcohols.

Data Presentation: Predicted Reactivity Order

CompoundSubstituent(s) & PositionDominant Electronic Effect on Benzylic CarbonPredicted Relative Reactivity (Oxidation)
4-Aminobenzyl Alcohol 4-NH₂Strong Resonance Donation (+R)Highest
2-Aminobenzyl Alcohol 2-NH₂Strong Resonance Donation (+R), potential steric hindranceHigh
Benzyl Alcohol (None)Reference (Baseline)Moderate
3-Aminobenzyl Alcohol 3-NH₂Weak Inductive Withdrawal (-I)Low
This compound 3-NH₂, 4-FStrong Inductive Withdrawal (-I) from F, Weak (-I) from NH₂Lowest

This table summarizes that electron-donating groups in the para or ortho position dramatically increase reactivity, while withdrawing groups or groups in the meta position decrease it. This compound is predicted to be the least reactive among the compared compounds due to the powerful deactivating nature of the fluorine substituent.

Experimental Protocols

A common method for comparing the reactivity of aminobenzyl alcohols is through a controlled oxidation reaction. The following protocol is a general procedure for the aerobic oxidation of aminobenzyl alcohols catalyzed by a copper(I) system.

Protocol: Aerobic Oxidation of Aminobenzyl Alcohols [6]

Materials:

  • Aminobenzyl alcohol isomer (1 mmol)

  • Copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%)

  • 4-(Dimethylamino)pyridine (DMAP) (12 mg, 0.1 mmol, 10 mol%)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1.6 mg, 0.01 mmol, 1 mol%)

  • Acetonitrile (CH₃CN), anhydrous (3 mL)

  • Oxygen balloon

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • TLC plates (silica gel) for monitoring

Procedure:

  • In a 25 mL round-bottom flask, combine the aminobenzyl alcohol (1 mmol) and copper(I) iodide (10 mol%).

  • Add 3 mL of anhydrous acetonitrile and stir the mixture for 5-10 minutes at room temperature.

  • Add DMAP (10 mol%) and TEMPO (1 mol%) to the stirring suspension.

  • Fit the flask with an oxygen balloon.

  • Stir the resulting mixture vigorously under the oxygen atmosphere at room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a small pad of Celite to remove the catalyst.

  • Wash the filter pad with additional acetonitrile (2 x 5 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde product, which can then be purified by column chromatography.

Experimental_Workflow Start 1. Combine Reactants Reactants Aminobenzyl Alcohol (1 mmol) CuI (10 mol%) Acetonitrile (3 mL) Start->Reactants Stir1 2. Stir for 5-10 min Start->Stir1 Additives 3. Add DMAP (10 mol%) and TEMPO (1 mol%) Stir1->Additives Reaction 4. Stir under O2 Balloon at Room Temperature Additives->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Workup 6. Filter and Wash with Acetonitrile Monitor->Workup Upon Completion End 7. Isolate Product Workup->End

Caption: Experimental workflow for the aerobic oxidation of aminobenzyl alcohols.

Conclusion

The reactivity of this compound is substantially lower than that of other aminobenzyl alcohol isomers in reactions sensitive to electronic effects, such as oxidation. This reduced reactivity is a direct consequence of its unique substitution pattern: a meta-amino group that does not provide resonance stabilization to the benzylic position, and a potent electron-withdrawing para-fluoro group. This understanding is critical for professionals in drug development and chemical synthesis when designing reaction conditions, as harsher conditions or different catalytic systems may be required to achieve desired transformations with this particular substrate compared to its more reactive analogues.

References

A Comparative Guide to Assessing the Enantiomeric Purity of (3-Amino-4-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for determining enantiomeric purity. This guide provides a comprehensive comparison of the primary techniques for assessing the enantiomeric purity of (3-Amino-4-fluorophenyl)methanol derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess (e.e.) of this compound derivatives depends on several factors, including the required sensitivity, resolution, sample throughput, and the specific nature of the derivative. While chromatographic techniques offer direct separation and quantification, NMR spectroscopy provides a powerful alternative, particularly given the fluorine atom in the target molecule.

Data Presentation: Performance Comparison

The following table summarizes typical performance data for the analysis of chiral aromatic amino alcohols, offering a comparative overview of what can be expected when analyzing this compound derivatives.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase (CSP).Separation of volatile derivatives on a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating agent (CSA) leading to distinct NMR signals.
Resolution (Rs) > 1.5 (baseline separation is common)> 1.5 (baseline separation is common)Not directly applicable; relies on the separation of diastereomeric signals (Δδ).
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 pg on column~0.1% of the minor enantiomer
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL5 - 50 pg on column~0.5% of the minor enantiomer
Analysis Time 10 - 30 minutes per sample15 - 45 minutes per sample5 - 20 minutes per sample (after sample preparation)
Sample Preparation Dissolution in mobile phase.Derivatization to a volatile and thermally stable analyte is required.Dissolution in a deuterated solvent with a chiral solvating agent.
Advantages High versatility, wide range of CSPs, direct analysis often possible.High efficiency and sensitivity.Rapid analysis, non-destructive, provides structural information. 19F NMR is highly sensitive for fluorinated compounds.
Limitations Method development can be time-consuming, higher solvent consumption.Derivatization is often necessary, analyte must be thermally stable.Lower sensitivity than chromatographic methods, requires a chiral auxiliary.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific this compound derivatives and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the enantiomeric separation of a broad range of compounds. The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of aromatic amino alcohols.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier, such as n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an amine modifier like diethylamine (DEA) may be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound derivative sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound derivatives, a derivatization step is necessary to increase their volatility and thermal stability. This typically involves acylation of the amino and hydroxyl groups.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program:

    • Initial Temperature: 120 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at 5 °C/min.

    • Final Temperature: 220 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID) or transfer line temperature for MS.

  • Sample Preparation (Derivatization):

    • Dissolve approximately 1 mg of the this compound derivative in 0.5 mL of a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in excess.

    • Heat the mixture at 60-80 °C for 30-60 minutes.

    • After cooling, the sample is ready for injection.

  • Injection Volume: 1 µL (with appropriate split ratio).

  • Data Analysis: The % e.e. is calculated from the peak areas of the two diastereomeric derivatives, similar to the HPLC method.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR for fluorinated compounds, offers a rapid method for determining enantiomeric purity.[2][3][4][5][6] This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • Chiral Solvating Agent (CSA): An enantiomerically pure chiral compound such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative of tartaric acid.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H and ¹⁹F NMR spectrum of the sample.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Gently mix the sample and acquire another ¹H and ¹⁹F NMR spectrum.

  • Data Analysis:

    • In the presence of the CSA, the signals corresponding to the two enantiomers (e.g., the fluorine signal in the ¹⁹F NMR spectrum or a proton signal close to the chiral center in the ¹H NMR spectrum) will be split into two distinct peaks.

    • The enantiomeric excess is determined by integrating the areas of these two peaks. % e.e. = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100, where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is that of the minor enantiomer.

Visualization of Experimental Workflows

The following diagrams illustrate the general experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample of this compound Derivative dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Enantiomer Peaks chromatogram->integrate calculate Calculate % e.e. integrate->calculate

Caption: Experimental Workflow for Chiral HPLC Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Sample of this compound Derivative derivatize Derivatize (e.g., Acylation) start->derivatize inject Inject into GC derivatize->inject separate Separate on Chiral Column inject->separate detect FID/MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Diastereomer Peaks chromatogram->integrate calculate Calculate % e.e. integrate->calculate

Caption: Experimental Workflow for Chiral GC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Sample in NMR Tube add_csa Add Chiral Solvating Agent start->add_csa mix Mix add_csa->mix acquire Acquire 1H or 19F NMR Spectrum mix->acquire spectrum Process Spectrum acquire->spectrum integrate Integrate Diastereomeric Signals spectrum->integrate calculate Calculate % e.e. integrate->calculate

Caption: Experimental Workflow for Chiral NMR Analysis.

References

Comparative Analysis of Antibody Cross-Reactivity for (3-Amino-4-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity against a series of structurally related (3-Amino-4-fluorophenyl)methanol derivatives. Understanding the specificity of antibodies raised against small molecule haptens is critical for the development of sensitive and selective immunoassays, which are pivotal in drug development, therapeutic drug monitoring, and diagnostic applications.[][2] This document outlines the methodologies for assessing cross-reactivity and presents a comparative dataset to guide researchers in the selection and characterization of antibodies for their specific needs.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen used to elicit the immune response.[3][4] While this can sometimes be advantageous, in the context of developing specific immunoassays for small molecules (haptens), cross-reactivity with related compounds can lead to inaccurate quantification and false-positive results.[3][5] Therefore, thorough characterization of antibody specificity is a crucial step in assay development.[6][7]

This guide focuses on antibodies raised against a hapten derived from this compound. We compare the cross-reactivity of these antibodies against a panel of structurally analogous compounds to determine their binding specificity. The primary methods employed for this analysis are Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Comparative Cross-Reactivity Data

The cross-reactivity of a polyclonal antibody preparation raised against a carrier protein conjugate of Derivative A was evaluated against a panel of structurally related compounds. A competitive ELISA format was utilized to determine the concentration of each derivative that inhibits 50% of the antibody binding to the immobilized antigen (IC50). The percent cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of Derivative A / IC50 of Test Compound) x 100

DerivativeStructureIC50 (nM)% Cross-Reactivity
A (Immunogen) This compound15100%
B (3-Amino-4-chlorophenyl)methanol4533.3%
C (3-Amino-4-bromophenyl)methanol9016.7%
D (3-Amino-4-methylphenyl)methanol3005.0%
E (3-Aminophenyl)methanol> 1000< 1.5%
F (4-Fluorophenyl)methanol> 5000< 0.3%

Table 1: Cross-reactivity of anti-Derivative A antibodies with structurally related compounds determined by competitive ELISA.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Hapten-Carrier Protein Conjugation

To elicit an immune response against the small molecule this compound (Derivative A), it was first conjugated to a larger carrier protein, Keyhole Limpet Hemocyanin (KLH).[][8][9]

Materials:

  • This compound (Hapten)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Keyhole Limpet Hemocyanin (KLH)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Zeba™ Spin Desalting Columns, 7K MWCO

Procedure:

  • Activation of Hapten: The amino group of this compound was reacted with the NHS-ester of SMCC in DMF to introduce a maleimide group.

  • Activation of Carrier Protein: A separate reaction was performed to introduce sulfhydryl groups onto the KLH carrier protein using Traut's reagent (2-iminothiolane).

  • Conjugation: The maleimide-activated hapten was then reacted with the sulfhydryl-modified KLH in PBS. The maleimide groups react with the sulfhydryl groups to form stable thioether bonds.[8]

  • Purification: The resulting hapten-carrier conjugate was purified from excess unreacted hapten and crosslinker using spin desalting columns.[9] The concentration and conjugation efficiency were determined spectrophotometrically.

Competitive ELISA

A competitive ELISA was developed to assess the specificity and cross-reactivity of the antibodies.[3][10]

Materials:

  • 96-well microtiter plates

  • Hapten-Bovine Serum Albumin (BSA) conjugate (for coating)

  • Polyclonal anti-hapten antibody (raised in rabbits against Hapten-KLH)

  • Derivative compounds A-F

  • Goat anti-rabbit IgG-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

Procedure:

  • Coating: Microtiter plates were coated with the hapten-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[11]

  • Washing: Plates were washed three times with wash buffer.

  • Blocking: Non-specific binding sites were blocked by incubating with blocking buffer for 2 hours at room temperature.[11]

  • Competition: A fixed, predetermined concentration of the polyclonal anti-hapten antibody was mixed with varying concentrations of the free derivatives (A-F) or standards. This mixture was then added to the wells and incubated for 1 hour at 37°C.

  • Washing: Plates were washed three times with wash buffer.

  • Detection: HRP-conjugated goat anti-rabbit IgG was added to each well and incubated for 1 hour at 37°C.

  • Washing: Plates were washed five times with wash buffer.

  • Signal Development: TMB substrate was added, and the plates were incubated in the dark for 15-30 minutes.

  • Stopping Reaction: The reaction was stopped by adding the stop solution.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the competitor concentration.

Surface Plasmon Resonance (SPR)

SPR analysis was performed to provide real-time, label-free kinetic data on the antibody-derivative interactions.[12][13][14][15]

Materials:

  • SPR instrument (e.g., Biacore™)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-rabbit IgG antibody (for capture)

  • Polyclonal anti-hapten antibody

  • Derivative compounds A-F

  • HBS-EP+ buffer (running buffer)

Procedure:

  • Surface Preparation: An anti-rabbit IgG antibody was immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry. This creates a capture surface for the polyclonal anti-hapten antibody.

  • Antibody Capture: The polyclonal anti-hapten antibody was injected over the sensor surface and captured by the immobilized anti-rabbit IgG.

  • Kinetic Analysis: Solutions of the different derivatives (A-F) at various concentrations were injected sequentially over the captured antibody surface. The association (kon) and dissociation (koff) rates were monitored in real-time.

  • Regeneration: The surface was regenerated between each derivative injection using a low pH glycine solution to remove the captured antibody and bound analyte, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams were analyzed using the instrument's software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).

Visualizations

Experimental Workflow for Cross-Reactivity Analysis

G cluster_0 Immunogen Preparation cluster_1 Antibody Production & Purification cluster_2 Cross-Reactivity Testing cluster_3 Derivatives Hapten Hapten (this compound) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunization Immunization Conjugation->Immunization Purification Antibody Purification Immunization->Purification ELISA Competitive ELISA Purification->ELISA SPR Surface Plasmon Resonance (SPR) Purification->SPR Data Data Analysis (IC50, KD) ELISA->Data SPR->Data Deriv_B Derivative B Deriv_B->ELISA Deriv_B->SPR Deriv_C Derivative C Deriv_C->ELISA Deriv_C->SPR Deriv_D Derivative D Deriv_D->ELISA Deriv_D->SPR Deriv_E Derivative E Deriv_E->ELISA Deriv_E->SPR Deriv_F Derivative F Deriv_F->ELISA Deriv_F->SPR

Caption: Workflow for antibody cross-reactivity studies.

Hypothetical Signaling Pathway Inhibition

While the specific biological target of this compound derivatives is not defined, many small molecule drugs are designed to inhibit signaling pathways. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a derivative, leading to the inhibition of cell proliferation.

G Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase2

References

Safety Operating Guide

Proper Disposal of (3-Amino-4-fluorophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (3-Amino-4-fluorophenyl)methanol must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. All waste, including contaminated materials and rinsate, must be collected and managed by a licensed hazardous waste disposal service. Adherence to institutional and local regulations is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 227609-86-1), ensuring the safety of laboratory personnel and environmental compliance.

Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is crucial to be aware of its hazards. This compound is a solid that can cause skin and serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

Hazard Identification Data:

PropertyInformationSource
Physical State Solid (White to Yellow)[1]
CAS Number 227609-86-1[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
Precautionary Statements P261, P271, P280 (Avoid breathing, Use outdoors, Wear protective gear)[1]

Step-by-Step Disposal Protocol

The disposal of this compound falls under the category of halogenated organic waste due to the presence of fluorine.[3] It must be segregated from other waste streams to prevent dangerous reactions.

Experimental Protocol: Waste Collection and Segregation

  • Designate a Waste Container: Obtain a dedicated, properly sealed, and compatible container for solid halogenated organic waste. The container must be in good condition, with a secure screw-top cap.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and its CAS number. Do not use abbreviations. Record the date when the first waste is added to the container.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Avoid creating dust. If disposing of solutions containing this chemical, they should be collected in a designated container for liquid halogenated organic waste.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and away from incompatible materials like acids, bases, and strong oxidizing agents.[3]

  • Arrange for Pickup: Once the container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4]

Disposal of Contaminated Materials and Empty Containers:

  • Contaminated Items: Any materials, such as gloves, weighing paper, or absorbent pads, that come into contact with this compound must be disposed of as solid hazardous waste in the same container.

  • Empty Containers: Original containers of this compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as liquid halogenated hazardous waste. After rinsing, deface the original label and dispose of the container as instructed by your EHS office.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Disposal of This compound wear_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->wear_ppe identify_waste Identify Waste: Solid this compound or contaminated materials select_container Select Waste Container: - Compatible Material - Secure Lid identify_waste->select_container wear_ppe->identify_waste label_container Label Container: - 'Hazardous Waste' - Full Chemical Name & CAS - Accumulation Start Date select_container->label_container transfer_waste Transfer Waste to Container (Avoid creating dust) label_container->transfer_waste store_waste Store Sealed Container in Satellite Accumulation Area (SAA) transfer_waste->store_waste contact_ehs Contact EHS for Pickup (When full or no longer needed) store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Amino-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3-Amino-4-fluorophenyl)methanol

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 227609-86-1). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause serious eye irritation and skin irritation.[1][2] Adherence to the personal protective equipment (PPE) guidelines and operational protocols is mandatory to minimize exposure and ensure personal safety.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe storage and handling.

PropertyValue
Physical State White to Yellow Solid
Molecular Formula C7H8FNO
CAS Number 227609-86-1
Melting Point/Range 172-174 °C
Boiling Point/Range 476.4°C at 760 mmHg
Flash Point 241.9°C
Storage Temperature Room temperature, in a dark, inert atmosphere

Source:[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.[2][3][4]

Protection TypeSpecific RecommendationsStandard
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166
Skin Protection Wear a lab coat or protective suit and impervious gloves (e.g., Nitrile rubber).General Laboratory Practice
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.NIOSH Recommendations
Hand Protection Chemical-resistant gloves are required.General Laboratory Practice

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.[2][4][5]

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label Verification: Ensure the container is clearly and accurately labeled with the chemical name and hazard information.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Keep the container tightly sealed when not in use. The recommended storage is at room temperature in a dark place under an inert atmosphere.[1]

Handling and Use:
  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[2]

  • PPE: Before handling, don the appropriate personal protective equipment as detailed in the PPE table above.

  • Weighing and Preparation: When weighing or preparing solutions, do so within a ventilated enclosure to minimize dust generation.

  • Experimental Use: Keep reaction vessels closed whenever possible. Avoid direct contact with the chemical.

  • Hygiene: Wash hands thoroughly after handling the substance.[2] Do not eat, drink, or smoke in the laboratory area.[3]

Spill and Exposure Response:
  • Spill Cleanup: In case of a spill, evacuate the immediate area. Use absorbent material to wipe up the spill and place it in a sealed container for disposal.[4] Ensure adequate ventilation during cleanup.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled as hazardous chemical waste in accordance with local, state, and federal regulations.[6]

  • Waste Collection:

    • Collect excess reagent and any contaminated materials (e.g., gloves, absorbent paper, etc.) in a clearly labeled, sealed, and compatible waste container.[7][8]

    • Do not mix with other waste streams unless compatibility is known.[9]

    • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[8]

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Keep waste containers closed except when adding waste.[6]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6] Do not dispose of this chemical down the drain.[6]

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store If OK Receive->Store Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->Don_PPE Before Handling Weigh Weigh Chemical Don_PPE->Weigh Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Collect_Waste Collect Contaminated Waste in Labeled Container Experiment->Collect_Waste Experiment->Collect_Waste Spill Spill Occurs Experiment->Spill Exposure Personal Exposure Experiment->Exposure Clean_Area Clean Work Area Dispose Dispose of Waste via EHS Collect_Waste->Dispose Doff_PPE Doff PPE Clean_Area->Doff_PPE Clean_Area->Doff_PPE Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response Exposure_Response Follow First-Aid Procedures Exposure->Exposure_Response

Caption: Workflow for safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.